Makaluvamine A
Description
from fruiting bodies of Didymium bahiense; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-amino-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-5-6-2-3-13-8-4-7(12)11(15)10(14)9(6)8/h4-5H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIRYCQUTHWLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCN=C3C2=C1C(=O)C(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163397 | |
| Record name | Makaluvamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146555-78-4 | |
| Record name | Makaluvamine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146555784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Makaluvamine A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Makaluvamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Marine Alkaloid Makaluvamine A: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Makaluvamine A is a marine-derived pyrroloiminoquinone alkaloid that has garnered significant interest within the scientific community due to its potent cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the natural origins of this compound, a detailed protocol for its isolation and purification, a summary of its quantitative biological activity, and an elucidation of its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and the development of novel therapeutic agents.
Natural Source of this compound
This compound is a secondary metabolite produced by marine invertebrates, primarily sponges. The most well-documented sources of this compound belong to the genus Zyzzya. Specific species from which this compound and its analogs have been isolated include:
-
Zyzzya cf. marsailis : A Fijian sponge that has been a primary source for the isolation of several makaluvamines, including this compound.
-
Zyzzya fuliginosa : Another species of sponge from which makaluvamines have been identified.[1]
-
Histodermella sp. : An Indonesian sponge also found to produce these cytotoxic alkaloids.
-
Smenospongia aurea : A Jamaican sponge that is another known source.
These sponges synthesize a variety of structurally related pyrroloiminoquinone alkaloids, with the makaluvamines being a prominent class.
Biological Activity and Quantitative Data
This compound exhibits significant cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[2] By inhibiting this enzyme, this compound induces DNA damage, leading to cell cycle arrest and apoptosis.
The following table summarizes the reported cytotoxic activity of this compound and its closely related analogs against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT-116 | Colon Carcinoma | Value not explicitly stated, but potent activity noted |
| Makaluvamine F | HCT-116 | Colon Carcinoma | 25 (IC90) |
| Synthetic Analog (Ic) | A549 | Lung Cancer | Potent activity leading to further study |
| Synthetic Analog (Ic) | H1299 | Lung Cancer | Activity noted |
| Synthetic Analog (Ic) | H460 | Lung Cancer | Activity noted |
Note: Specific IC50 values for this compound are not consistently reported across the literature, which often focuses on the broader family of makaluvamines and their synthetic analogs. The potent activity of this compound is, however, well-established.
Experimental Protocols: Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from its natural sponge source, based on common methodologies described in the literature.
Extraction
-
Sample Preparation: Obtain a freeze-dried sample of the marine sponge (e.g., Zyzzya cf. marsailis).
-
Solvent Extraction:
-
Exhaustively extract the dried sponge material with 50% ethanol (EtOH) in water at room temperature.
-
Concentrate the resulting extract under reduced pressure to yield a dark, crude residue.
-
Chromatographic Purification
-
Initial Fractionation (Column Chromatography):
-
Subject the crude extract to column chromatography using a non-polar stationary phase like Polychrome-1 (powdered Teflon).
-
Elute with a solvent gradient ranging from water to 100% ethanol.
-
Collect fractions and monitor for the presence of makaluvamines using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Secondary Purification (Sephadex LH-20 Chromatography):
-
Pool the fractions containing the compounds of interest.
-
Apply the pooled fractions to a Sephadex LH-20 column.
-
Elute with a solvent system such as chloroform-ethanol-trifluoroacetic acid (e.g., 3:1:0.1%). This step is effective in separating the different makaluvamine analogs.
-
-
Final Purification (Reverse-Phase HPLC):
-
For final purification to obtain highly pure this compound, utilize reverse-phase HPLC.
-
Employ a C18 column with a mobile phase consisting of a gradient of methanol in water with a small percentage of trifluoroacetic acid (e.g., 0.05%) to improve peak shape.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Signaling Pathways and Mechanism of Action
The primary molecular target of this compound is DNA topoisomerase II. The inhibition of this enzyme initiates a cascade of cellular events culminating in apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
The workflow for the isolation and purification of this compound can be visualized as follows:
Caption: Experimental workflow for this compound isolation.
Conclusion
This compound continues to be a compound of significant interest in the field of marine natural products and oncology. Its potent inhibition of topoisomerase II and subsequent induction of apoptosis in cancer cells underscore its potential as a lead compound for the development of new anticancer therapies. This guide provides a comprehensive overview of its natural source, a detailed methodology for its isolation, a summary of its biological activity, and a clear representation of its mechanism of action, serving as a valuable resource for the scientific community. Further research into the synthesis of more potent and selective analogs of this compound is a promising avenue for future drug discovery efforts.
References
The Quest for Makaluvamine A: A Technical Guide to its Discovery and Isolation from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Makaluvamine A, a potent cytotoxic pyrroloiminoquinone alkaloid derived from marine sponges. This document details the experimental protocols, quantitative data, and biological context necessary for researchers in natural product chemistry, oncology, and drug discovery.
Introduction: The Marine Origins of a Potent Anti-cancer Agent
Marine sponges have long been a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the pyrroloiminoquinone alkaloids have garnered significant attention for their potent cytotoxic properties. This compound, first isolated from a marine sponge of the genus Zyzzya, stands out as a promising anti-cancer agent due to its potent inhibitory activity against topoisomerase II, a critical enzyme in DNA replication and cell proliferation.[1][2][3] This guide delves into the scientific journey of this compound, from its discovery in the vibrant ecosystems of the ocean to its characterization as a molecule with significant therapeutic potential.
Discovery and Bioassay-Guided Fractionation
The discovery of this compound was the result of a bioassay-guided fractionation approach, a systematic process where crude extracts of marine organisms are tested for biological activity, and the active fractions are progressively purified to isolate the responsible compounds. The initial cytotoxic activity was observed in the crude extract of the marine sponge Zyzzya fuliginosa against the HCT-116 human colon carcinoma cell line.
Below is a generalized workflow representing the bioassay-guided isolation of this compound.
Experimental Protocols
This section provides a detailed methodology for the isolation and characterization of this compound, synthesized from various reported procedures.
Extraction and Initial Fractionation
-
Sponge Material : A freeze-dried and ground sample of the marine sponge Zyzzya fuliginosa is used as the starting material.
-
Extraction : The sponge material is exhaustively extracted with a 50% aqueous ethanol (EtOH) solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a dark red residue.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The cytotoxicity of each fraction is evaluated, with the highest activity typically found in the EtOAc and n-BuOH fractions.
Chromatographic Purification
The active fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Chromatography : The active fraction is applied to a silica gel column and eluted with a gradient of increasing polarity, commonly a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography : Fractions exhibiting significant cytotoxic activity are further purified on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA), to yield pure this compound.
Topoisomerase II Inhibition Assay
The ability of this compound to inhibit human topoisomerase II is a key indicator of its mechanism of action. A common method is the kDNA decatenation assay.
-
Reaction Mixture : Prepare a reaction mixture containing 10x topoisomerase II reaction buffer, kinetoplast DNA (kDNA), and purified human topoisomerase II enzyme.
-
Inhibitor Addition : Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the reaction mixture.
-
Incubation : Incubate the reaction at 37°C for 30-60 minutes to allow for the enzymatic reaction to occur.
-
Reaction Termination : Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis : The reaction products are separated on a 1% agarose gel. Decatenated DNA migrates into the gel, while the catenated kDNA remains in the well.
-
Visualization : The DNA bands are visualized by staining with ethidium bromide and imaging under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA.
Quantitative Data
This section summarizes the key quantitative data for this compound, including its physicochemical properties and biological activity.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| HRMS (ESI-Q-TOF) [M+H]⁺ | calcd. for C₁₄H₁₃N₂O₂: 241.0977, found: (data varies slightly between sources) |
| ¹H NMR (500 MHz, CD₃OD) | δ 7.61 (d, J = 7.8 Hz, 1H), 7.32 (d, J = 8.1 Hz, 1H), 7.08–6.99 (m, 4H), 4.96 (s, 1H), 3.76–3.73 (m, 4H), 3.14 (t, J = 6.3 Hz, 2H), 2.89 (t, J = 7.1 Hz, 2H), 2.88 (s, 3H) |
| ¹³C NMR (125 MHz, CD₃OD) | δ 168.1, 157.4, 155.5, 138.3, 128.7, 127.0, 124.7, 124.5, 122.6, 120.0, 119.3, 119.1, 112.5, 112.3, 84.0, 54.1, 45.5, 39.2, 25.9, 20.3 |
Note: NMR data can vary slightly based on the solvent and instrument used.
Table 2: Biological Activity of this compound
| Assay | Cell Line/Target | Result (IC₅₀/Activity) | Reference |
| Cytotoxicity | HCT-116 (Human Colon Carcinoma) | Potent, sub-micromolar range | [2] |
| Topoisomerase II Inhibition | kDNA decatenation | IC₉₀ = 41 µM | [3] |
Mechanism of Action: Targeting Topoisomerase II
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1][3] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately apoptosis (programmed cell death).
The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, a transient intermediate in the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks.
Conclusion and Future Directions
This compound, isolated from the marine sponge Zyzzya fuliginosa, represents a significant lead compound in the development of novel anti-cancer therapeutics. Its potent cytotoxicity and well-defined mechanism of action as a topoisomerase II inhibitor make it an attractive candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon, whether in the pursuit of synthesizing more potent analogs, elucidating further mechanistic details, or developing novel drug delivery systems for this promising marine natural product. The continued exploration of marine biodiversity, coupled with sophisticated chemical and biological screening techniques, promises to uncover more therapeutic treasures like this compound.
References
Makaluvamine A: A Deep Dive into its Chemical Core and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makaluvamine A is a fascinating marine alkaloid belonging to the pyrroloiminoquinone class of natural products. First isolated from the Fijian sponge of the genus Zyzzya, it has garnered significant attention from the scientific community due to its potent cytotoxic and antitumor activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, with a focus on its potential as a therapeutic agent.
Chemical Structure and Stereochemistry
This compound possesses a unique and complex polycyclic aromatic scaffold. Its core structure is a pyrrolo[4,3,2-de]pyrrolo[2,3-h]quinolin-4(5H)-one, a pentacyclic system containing a pyrroloiminoquinone moiety.
References
An In-depth Technical Guide to the Biosynthetic Pathway of Makaluvamine A in Zyzzya Sponges
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the current understanding of the biosynthetic pathway of Makaluvamine A, a member of the pyrroloiminoquinone class of alkaloids, in Zyzzya sponges. While direct experimental evidence from Zyzzya species is limited, this guide synthesizes the prevailing hypotheticals and recent discoveries in the broader field of pyrroloiminoquinone biosynthesis to present a comprehensive model.
Introduction
Makaluvamines are a group of cytotoxic alkaloids first isolated from the marine sponge Zyzzya fuliginosa.[1] These compounds, characterized by a pyrrolo[4,3,2-de]quinoline core, have garnered significant interest due to their potent biological activities, including anticancer, antimicrobial, and antiviral properties.[1] this compound, a representative member of this family, is believed to be a key intermediate in the biogenesis of more complex pyrroloiminoquinones. Understanding its biosynthetic pathway is crucial for harnessing these compounds for therapeutic purposes, potentially through synthetic biology or biomimetic synthesis.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of pyrroloiminoquinones is a complex process that is now understood to be far more intricate than a simple modification of tryptophan. Recent research on the biosynthesis of ammosamides, structurally related compounds, has shed light on a likely pathway for makaluvamines. This pathway involves a peptide scaffold and a series of enzymatic modifications.[2][3]
The proposed pathway begins with the attachment of tryptophan to a scaffold peptide in an ATP and tRNA-dependent reaction catalyzed by a PEptide Amino-acyl tRNA ligase (PEARL).[2][3] The indole ring of the tryptophan residue is then oxidized. Subsequent steps involve the incorporation of other amino acids, also in a tRNA-dependent manner, and further enzymatic modifications to form the characteristic pyrroloiminoquinone core.[2][3]
Below is a diagram illustrating the proposed biosynthetic pathway leading to the pyrroloiminoquinone core structure of this compound.
Quantitative Data
Direct quantitative data from in-vivo biosynthetic studies in Zyzzya sponges, such as precursor incorporation rates or enzyme kinetics, are not currently available in the scientific literature. Research in this area has been hampered by the difficulties in culturing marine sponges and their associated microorganisms. The following table summarizes the type of quantitative data that would be sought in future studies to elucidate the this compound biosynthetic pathway.
| Data Type | Description | Potential Experimental Approach |
| Precursor Incorporation | Percentage of an isotopically labeled precursor (e.g., ¹³C-tryptophan) that is incorporated into the final this compound molecule. | Isotopic labeling and feeding experiments followed by mass spectrometry or NMR analysis. |
| Enzyme Kinetics | Michaelis-Menten constants (Km and Vmax) for the key enzymes in the pathway, such as the PEARL enzymes and oxidoreductases. | In vitro assays with purified enzymes and substrates. |
| Metabolite Flux | The rate of flow of metabolites through different branches of the pathway. | Stable isotope labeling and metabolic flux analysis. |
Experimental Protocols
While specific experimental protocols for studying this compound biosynthesis in Zyzzya sponges have not been published, this section outlines the detailed methodologies that would be employed based on standard practices in natural product biosynthesis research.
4.1. Isotopic Labeling and Precursor Feeding Experiments
This experiment aims to identify the primary precursors of this compound.
-
Materials:
-
Live Zyzzya sponge specimens.
-
Isotopically labeled precursors (e.g., [U-¹³C]-L-tryptophan, ¹⁵N-L-tryptophan).
-
Seawater aquarium system.
-
Solvents for extraction (e.g., methanol, dichloromethane).
-
HPLC for purification.
-
Mass spectrometer and NMR spectrometer for analysis.
-
-
Protocol:
-
Acclimate live Zyzzya sponge specimens in a controlled seawater aquarium system.
-
Prepare a stock solution of the isotopically labeled precursor.
-
Administer the labeled precursor to the seawater surrounding the sponges.
-
Incubate the sponges for a defined period (e.g., 24, 48, 72 hours).
-
Harvest the sponge tissue and freeze-dry.
-
Extract the metabolites using a suitable solvent system.
-
Purify this compound from the crude extract using HPLC.
-
Analyze the purified this compound by mass spectrometry to determine the incorporation of the label and by NMR spectroscopy to identify the position of the label.
-
4.2. Enzyme Assays for Key Biosynthetic Enzymes
This protocol describes how to assay the activity of a putative enzyme in the this compound pathway, for instance, a PEARL enzyme.
-
Materials:
-
Zyzzya sponge tissue or a heterologous expression system (e.g., E. coli) producing the putative enzyme.
-
Cell lysis buffer.
-
Substrates for the enzyme (e.g., scaffold peptide, ATP, tRNA, amino acid).
-
Reaction buffer.
-
LC-MS for product detection.
-
-
Protocol:
-
Prepare a cell-free extract from the sponge tissue or the heterologous expression system.
-
Purify the putative enzyme using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Set up a reaction mixture containing the purified enzyme, substrates, and reaction buffer.
-
Incubate the reaction at an optimal temperature for a specific time.
-
Quench the reaction.
-
Analyze the reaction mixture by LC-MS to detect the formation of the expected product.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Zyzzya sponges is a fascinating and complex process. While the exact details are still under investigation, the discovery of the PEARL-mediated pathway for related pyrroloiminoquinones provides a strong foundation for future research. The experimental approaches outlined in this guide provide a roadmap for elucidating the specific enzymes and intermediates involved in the biosynthesis of this important class of marine natural products. A deeper understanding of this pathway will be instrumental for the sustainable production of makaluvamines and their analogues for drug development.
References
Makaluvamine A: A Deep Dive into its Mechanism as a Topoisomerase II Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Makaluvamine A is a marine alkaloid belonging to the pyrroloiminoquinone class, originally isolated from sponges of the Zyzzya genus.[1][2] These compounds have garnered significant attention within the scientific community for their potent cytotoxic and antitumor activities.[3][4] A primary mechanism contributing to the anticancer properties of this compound is its interaction with topoisomerase II, a critical enzyme in DNA replication and cell division.[2][5] This technical guide provides an in-depth exploration of this compound's mechanism of action as a topoisomerase II inhibitor, summarizing key quantitative data and outlining detailed experimental protocols for its study. While the precise mode of interaction has been a subject of some debate, evidence strongly suggests that this compound primarily functions as a topoisomerase II poison.[1][6]
Core Mechanism of Action: Topoisomerase II Poisoning
Topoisomerase II enzymes resolve DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then resealing it.[7] This process involves the formation of a temporary covalent intermediate known as the "cleavable complex," where the enzyme is linked to the 5' ends of the broken DNA. Topoisomerase II inhibitors can be broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, and poisons, which stabilize the cleavable complex, leading to an accumulation of permanent DSBs and subsequent cell death.
This compound is predominantly recognized as a topoisomerase II poison.[1][8] Its mechanism involves the following key steps:
-
DNA Intercalation : this compound is capable of intercalating into the DNA double helix.[1][3] This insertion between base pairs is a crucial preceding step that facilitates its interaction with the topoisomerase II enzyme.
-
Stabilization of the Cleavable Complex : By binding to the DNA-topoisomerase II complex, this compound prevents the religation of the DNA strands. This traps the enzyme in its transient state, forming a stable drug-enzyme-DNA ternary complex.
-
Induction of DNA Double-Strand Breaks : The stabilized cleavable complexes are converted into permanent DNA double-strand breaks when encountered by the replication or transcription machinery.[8]
-
Cellular Response : The accumulation of these DSBs triggers a cascade of cellular events, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4]
While the primary mechanism appears to be poisoning, some conflicting data exists, with certain studies suggesting that some makaluvamines may also act as catalytic inhibitors by inhibiting the decatenation of kinetoplast DNA (kDNA) without necessarily forming cleavable complexes.[1] However, the evidence supporting the poisoning model, such as the induction of protein-linked DNA breaks, is more substantial.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the bioactivity of this compound and its analogs.
Table 1: In Vitro Cytotoxicity of this compound and Analogs
| Compound/Analog | Cell Line | IC50 Value | Reference(s) |
| This compound | HCT-116 (Human Colon Carcinoma) | Not specified, but potent | [3][5] |
| This compound | CHO xrs-6 (Topoisomerase II sensitive) | Hypersensitive Factor (HF) = 9 | [1] |
| Makaluvamine Analogs | HCT-116 (Human Colon Carcinoma) | Several analogs showed better IC50 than etoposide | [5][9] |
| Makaluvamine Analogs | MCF-7 (Human Breast Adenocarcinoma) | All 12 tested analogs showed better IC50 than etoposide and m-AMSA | [5][9] |
| Makaluvamine Analogs | MDA-MB-468 (Human Breast Adenocarcinoma) | All 12 tested analogs showed better IC50 than etoposide and m-AMSA | [5][9] |
Table 2: Topoisomerase II Inhibition by Makaluvamines
| Compound | Assay | Result | Concentration | Reference(s) |
| This compound | kDNA Decatenation | IC90 | 41 µM | [1] |
| Makaluvamine F | kDNA Decatenation | IC90 | 25 µM | [1] |
| Makaluvamine C, D, E | pUC19 DNA Cleavage | Promoted cleavable complex formation | 33–466 µM | [1] |
| Makaluvamine N | pBR322 DNA Relaxation | >90% inhibition | 5.0 µg/mL | [1] |
| Makaluvamine Analogs | Topoisomerase II Inhibition | 5 analogs showed inhibition comparable to etoposide and m-AMSA | Not specified | [5][9] |
Table 3: In Vivo Antitumor Activity of Makaluvamines
| Compound | Animal Model | Tumor Model | Outcome | Reference(s) |
| This compound | Athymic (nu/nu) mice | OVCAR3 Human Ovarian Carcinoma Xenograft | Reduced tumor mass | [1][3] |
| Makaluvamine C | Athymic (nu/nu) mice | OVCAR3 Human Ovarian Carcinoma Xenograft | Reduced tumor mass | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the mechanism of this compound.
Topoisomerase II Decatenation Assay
This assay assesses the catalytic activity of topoisomerase II by measuring its ability to separate catenated (interlocked) DNA circles found in kinetoplast DNA (kDNA).
Principle: Active topoisomerase II decatenates kDNA into individual minicircles. Catalytic inhibitors prevent this process. The different DNA forms (catenated vs. decatenated) are then separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT):
-
Human Topoisomerase IIα enzyme (e.g., 1-2 units)
-
kDNA substrate (e.g., 200 ng)
-
Varying concentrations of this compound (or vehicle control, e.g., DMSO).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate protein from DNA) and proteinase K (to digest the enzyme).
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until adequate separation is achieved. Visualize the DNA bands under UV light. Catenated kDNA remains in the well or migrates slowly, while decatenated minicircles migrate faster into the gel.
-
Analysis: Quantify the band intensities to determine the concentration of this compound required to inhibit decatenation (e.g., IC50 or IC90).
Cleavable Complex Assay (Neutral Filter Elution)
This assay specifically detects the formation of protein-linked DNA double-strand breaks, a hallmark of topoisomerase II poisons.
Principle: Cells are lysed on a filter under non-denaturing conditions. Free DNA passes through the filter, while DNA covalently linked to protein (the cleavable complex) is retained. The amount of retained DNA is proportional to the level of cleavable complexes formed.
Protocol:
-
Cell Treatment: Treat the chosen cancer cell line (e.g., HCT-116) with varying concentrations of this compound, a positive control (e.g., etoposide), and a vehicle control for a defined period (e.g., 1-2 hours).
-
Radiolabeling (Optional but common): The cellular DNA is often pre-labeled by growing cells in the presence of a radioactive precursor like [¹⁴C]-thymidine for ease of quantification.
-
Lysis: Harvest the cells and carefully lyse them directly on a polycarbonate filter using a lysis solution containing a detergent (e.g., SDS) and proteinase K (in a parallel control to measure total DNA breaks).
-
Elution: Elute the DNA from the filter using a neutral buffer (pH 7.2) at a constant flow rate. Collect fractions over several hours.
-
Quantification: Measure the amount of DNA in the eluted fractions and the amount retained on the filter (e.g., by scintillation counting if radiolabeled, or fluorescence if using a DNA-binding dye).
-
Analysis: The fraction of DNA retained on the filter in the absence of proteinase K represents the protein-linked DNA breaks. An increase in retained DNA with increasing drug concentration indicates the stabilization of the cleavable complex.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: Mechanism of this compound as a Topoisomerase II poison.
Caption: Experimental workflow for the Topoisomerase II decatenation assay.
Caption: Logical cascade of cellular events following this compound exposure.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its primary mechanism of action is the inhibition of topoisomerase II, acting predominantly as a poison by stabilizing the enzyme-DNA cleavable complex. This leads to the accumulation of lethal double-strand breaks, triggering cell cycle arrest and apoptosis in cancer cells. The potent in vitro cytotoxicity and in vivo antitumor activity underscore its therapeutic potential.[1][3] However, conflicting reports on its precise interaction with topoisomerase II suggest that further detailed structural and mechanistic studies are warranted.[1] Future research should focus on synthetic derivatization to enhance selectivity for cancer cells, improve pharmacokinetic properties, and fully elucidate the structure-activity relationships to optimize its potential as a clinical drug candidate.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. mcpharmacol.com [mcpharmacol.com]
- 5. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Makaluvamines vary in ability to induce dose-dependent DNA cleavage via topoisomerase II interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Analogs of the marine alkaloid makaluvamines: synthesis, topoisomerase II inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Makaluvamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Makaluvamine A, a marine alkaloid isolated from sponges of the genus Zyzzya, has emerged as a promising candidate in the landscape of anticancer drug discovery. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs against various cancer cell lines, detailing its mechanism of action, summarizing its cytotoxic efficacy, and outlining the experimental protocols used to elucidate its effects.
Core Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of topoisomerase II.[1][2] This enzyme is crucial for DNA replication and transcription, as it resolves DNA tangles and supercoils. This compound acts as a topoisomerase II poison, stabilizing the transient DNA-enzyme cleavage complex. This leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger downstream signaling cascades culminating in cell cycle arrest and apoptosis.[1]
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its synthetic analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon) | Not explicitly stated, but showed potent activity | [1][2] |
| MCF-7 (Breast) | Not explicitly stated, but showed potent activity | [2][3] | |
| MDA-MB-468 (Breast) | Not explicitly stated, but showed potent activity | [2][3] | |
| Makaluvamine J | PANC-1 (Pancreatic) | 0.046 | [4] |
| KB3-1 (Epidermoid Carcinoma) | Not explicitly stated, but less potent than in PANC-1 | [4] | |
| FBA-TPQ (Analog) | MCF-7 (Breast) | ~0.1 - 1.0 | [5] |
| MDA-MB-468 (Breast) | ~0.1 - 1.0 | [5] | |
| OVCAR-3 (Ovarian) | Potent activity reported | [6] | |
| A2780 (Ovarian) | Potent activity reported | [6] | |
| Compound Ic (Analog) | A549 (Lung) | Potent activity reported | [7] |
| H1299 (Lung) | Potent activity reported | [7] |
Signaling Pathways and Cellular Effects
This compound and its analogs induce a cascade of cellular events leading to cancer cell death. These include the induction of apoptosis and cell cycle arrest, often mediated by the p53 tumor suppressor protein.
Apoptosis Induction
Treatment with this compound analogs has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[7][8] This is characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Key players in this pathway include the cleavage of PARP and the activation of caspase-3, -8, and -9.[5][7] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also shifted in favor of apoptosis.[5]
References
An In-depth Technical Guide to the Pharmacological Properties of Makaluvamine A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Makaluvamine A, a marine alkaloid isolated from sponges of the genus Zyzzya, and its synthetic derivatives represent a promising class of compounds with significant pharmacological properties, most notably potent anticancer activity. This technical guide provides a comprehensive overview of the core pharmacological aspects of these pyrroloiminoquinone alkaloids. It delves into their primary mechanism of action as topoisomerase II inhibitors, their effects on crucial cellular signaling pathways, and their cytotoxic profiles against a range of cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols for their evaluation, and presents visual representations of the underlying molecular interactions to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.
Introduction
The marine environment is a rich source of structurally diverse and biologically active natural products. Among these, the makaluvamines have emerged as a significant class of alkaloids due to their potent cytotoxic and antitumor properties.[1] this compound, the parent compound, and its numerous synthetic analogs have been the subject of extensive research to unravel their therapeutic potential. This guide aims to consolidate the current knowledge on the pharmacological properties of these compounds, with a focus on their anticancer activities.
Mechanism of Action
The primary mechanism by which this compound and its derivatives exert their cytotoxic effects is through the inhibition of DNA topoisomerase II.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By targeting topoisomerase II, makaluvamines can induce DNA damage, leading to cell cycle arrest and apoptosis.
Topoisomerase II Inhibition
Makaluvamines are generally considered to be topoisomerase II poisons, meaning they stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This action is similar to clinically used anticancer drugs like etoposide. However, there is some evidence to suggest that certain makaluvamine derivatives may also act as catalytic inhibitors of topoisomerase II, interfering with the enzyme's ability to bind to or cleave DNA without stabilizing the cleavage complex.[3]
Caption: Mechanism of Topoisomerase II poisoning by this compound.
Modulation of Other Signaling Pathways
Beyond topoisomerase II inhibition, makaluvamines have been shown to influence other critical cellular pathways implicated in cancer progression:
-
MDM2-p53 Pathway: Some synthetic makaluvamine analogs have been found to modulate the expression of MDM2 and the tumor suppressor protein p53.[1] By downregulating MDM2, an E3 ubiquitin ligase that targets p53 for degradation, these compounds can lead to the stabilization and activation of p53. This, in turn, can trigger apoptosis and cell cycle arrest.[1]
Caption: Modulation of the MDM2-p53 pathway by Makaluvamine analogs.
-
c-Kit Expression: Certain synthetic makaluvamine analogs, such as DHN-II-84 and DHN-III-14, have been demonstrated to decrease the expression of the receptor tyrosine kinase c-Kit in neuroendocrine tumor cells.[4] The inhibition of c-Kit signaling can contribute to the induction of apoptosis.[4]
-
HIF-1α Pathway: Makaluvamines have also been reported to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is crucial for tumor adaptation to hypoxic conditions.[4]
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are common metrics used to quantify this activity. The following tables summarize some of the reported data.
Table 1: IC50 Values of Makaluvamine J and Analogs against Pancreatic and Epidermoid Carcinoma Cell Lines
| Compound | PANC-1 (µM) | KB3-1 (µM) | Selective Index (KB3-1/PANC-1) |
| Makaluvamine J (1) | 0.046 | >1 | >21.7 |
| Analog 23 | 0.042 | 0.45 | 10.7 |
| Analog 24 | 0.029 | 0.38 | 13.1 |
| Analog 27 | 0.027 | 0.029 | 1.1 |
| Analog 28 | 0.035 | 0.038 | 1.1 |
Data adapted from a 2024 study on the unified synthesis and biological evaluation of Makaluvamine J and its analogs.[5]
Table 2: Cytotoxicity (IC50 in µM) of Makaluvamine Analogs against Various Cancer Cell Lines
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-468 (Breast) |
| Analog 4f | 0.56 | 0.84 | 0.65 |
| Analog 7c | 1.2 | 1.5 | 1.1 |
| Analog 7e | 0.89 | 1.1 | 0.92 |
| Etoposide | 1.5 | 2.1 | 1.8 |
| m-AMSA | 0.45 | 0.62 | 0.51 |
Data compiled from studies on synthetic makaluvamine analogs.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of makaluvamines.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the makaluvamine derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for a typical MTT cytotoxicity assay.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 10X Topo II reaction buffer, 200-300 ng of kDNA, the test compound at various concentrations, and distilled water to a final volume of 18 µL.
-
Enzyme Addition: Add 2 µL of human topoisomerase IIα (1-2 units) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Protein Digestion: Add proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 15 minutes.
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the makaluvamine derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the makaluvamine derivative, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of topoisomerase II and the modulation of other key cancer-related signaling pathways. The quantitative data presented in this guide highlight their potent cytotoxicity against a range of cancer cell lines. The detailed experimental protocols provide a framework for the continued investigation and characterization of these promising compounds.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further synthesis and evaluation of new derivatives are needed to optimize potency and selectivity, and to reduce potential toxicity.
-
In Vivo Efficacy: More extensive in vivo studies in animal models are required to validate the preclinical anticancer activity and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Mechanism of Action Elucidation: A deeper understanding of the interplay between topoisomerase II inhibition and the modulation of other signaling pathways will be crucial for identifying predictive biomarkers and rational combination therapies.
-
Clinical Development: Promising candidates should be advanced into preclinical and eventually clinical trials to evaluate their safety and efficacy in cancer patients.
The continued exploration of makaluvamines and their analogs holds great promise for the development of novel and effective cancer therapeutics. This technical guide serves as a valuable resource for researchers dedicated to advancing this important area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Another Look at Pyrroloiminoquinone Alkaloids—Perspectives on Their Therapeutic Potential from Known Structures and Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Makaluvamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from marine sponges of the genus Zyzzya. This document is intended to serve as a core resource for researchers engaged in the study, synthesis, and application of this potent cytotoxic agent and topoisomerase II inhibitor.
Core Spectroscopic Data
The structural elucidation of this compound is critically dependent on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Table 1: 1H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in DMSO-d6 (ppm) | Chemical Shift (δ) in CD3OD (ppm) |
| H-4 | 7.3 | Data not available |
| H-5 | 6.3 | Data not available |
| H-8 | 3.8 (multiplet) | Data not available |
| H-9 | 2.9 (multiplet) | Data not available |
| N-CH3 | Data not available | Data not available |
Note: Complete assignment of all protons and their coupling constants requires further data from the primary literature.
Table 2: 13C NMR Spectroscopic Data for this compound
A complete, assigned 13C NMR dataset for this compound is not currently available in the public domain literature reviewed. Further investigation of the original isolation and structure elucidation publications is required to populate this table.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | m/z [M+H]+ | Molecular Formula | Note |
| HR-ESI-MS | Data not available | C11H11N3O | High-resolution mass spectrometry data for the parent molecule is needed for confirmation. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on methodologies reported for its analogs and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d6 or CD3OD, ~0.5 mL) in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument (e.g., JEOL JNM-ECZ500R/S1).
-
1H NMR Acquisition: One-dimensional proton NMR spectra are recorded at a specific temperature (e.g., 25 °C). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a relaxation delay.
-
13C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A larger number of scans is typically required due to the low natural abundance of the 13C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer (e.g., Waters Xevo G2-XS Q-Tof).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe the protonated molecule [M+H]+. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass for the molecular formula of this compound (C11H11N3O) to confirm its elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
An In-depth Technical Guide to the Binding Affinity of Makaluvamine A with DNA Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Makaluvamine A, a marine natural product, and its cellular target, DNA topoisomerase II. This compound has demonstrated significant cytotoxic and anti-cancer properties, primarily attributed to its activity as a DNA topoisomerase II inhibitor.[1][2][3] This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the proposed mechanisms of action and experimental workflows.
Quantitative Data on this compound and Analog Activity
Topoisomerase II Inhibitory Activity
This compound's efficacy as a topoisomerase II inhibitor has been quantified through in vitro enzymatic assays. The concentration required to inhibit 90% of the decatenation of kinetoplast DNA (kDNA) by topoisomerase II (IC90) is a key metric.
| Compound | IC90 (kDNA Decatenation) | Reference |
| This compound | 41 µM | [4] |
| Makaluvamine F | 25 µM | [4] |
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound and its synthetic analogs have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon Carcinoma) | Not explicitly stated, but active | [5] |
| Makaluvamine I | CHO xrs-6 (Chinese Hamster Ovary, DSB repair-deficient) | 0.4 | [4] |
| Makaluvamine I | CHO AA8 (Chinese Hamster Ovary, DNA repair-competent) | 2 | [4] |
| Analog 7d (N-tosyl-6-phenethylamino derivative) | HCT-116 (Colon Carcinoma) | 0.5 | [5] |
| Analog 4c (benzyl amino derivative) | MCF-7 (Breast Cancer) | 1.0 | [5] |
| Etoposide (Control) | HCT-116 (Colon Carcinoma) | 1.7 ± 0.2 | [5] |
| m-AMSA (Control) | HCT-116 (Colon Carcinoma) | 0.7 ± 0.3 | [5] |
Mechanism of Action: A Topoisomerase II Poison
Current evidence strongly suggests that this compound functions as a topoisomerase II poison .[4] Unlike catalytic inhibitors that block the enzyme's active site, poisons stabilize the transient "cleavable complex" formed between topoisomerase II and DNA. This stabilization leads to an accumulation of protein-linked DNA double-strand breaks (DSBs), which are highly cytotoxic and trigger apoptotic cell death.[4] The proposed mechanism involves the intercalation of the planar pyrroloiminoquinone core of this compound into the DNA helix at the site of enzyme cleavage.
Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with DNA topoisomerase II.
Topoisomerase II-Mediated kDNA Decatenation Assay
This in vitro assay assesses the catalytic activity of topoisomerase II by measuring its ability to separate the interlocked rings of kinetoplast DNA (kDNA).
Objective: To determine the concentration of this compound required to inhibit the decatenation of kDNA by topoisomerase II.
Materials:
-
Human DNA Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound (or DMSO for the control) to the reaction tubes.
-
Initiate the reaction by adding a standardized amount of human topoisomerase II.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains near the well) from the decatenated, circular DNA products (which migrate into the gel).
-
Stain the gel with ethidium bromide and visualize using a gel imaging system.
-
Quantify the amount of decatenated product in each lane to determine the inhibitory effect of this compound at each concentration.
Neutral Filter Elution Assay
This assay is used to detect protein-linked DNA double-strand breaks, a hallmark of topoisomerase II poisons.
Objective: To determine if this compound induces the formation of protein-linked DNA double-strand breaks in cultured cells.
Materials:
-
Cultured cells (e.g., human cancer cell lines)
-
This compound
-
Radioisotope for DNA labeling (e.g., ¹⁴C-thymidine)
-
Lysis solution (e.g., containing SDS and proteinase K)
-
Elution buffer (neutral pH)
-
Polyvinyl chloride (PVC) filters
-
Filter elution apparatus
-
Scintillation counter
Procedure:
-
Label the cellular DNA by growing cells in the presence of a radioactive precursor like ¹⁴C-thymidine for one to two cell cycles.
-
Treat the labeled cells with various concentrations of this compound for a defined period.
-
Harvest the cells and carefully layer them onto PVC filters.
-
Lyse the cells directly on the filter using a lysis solution. For detecting total DNA strand breaks, proteinase K is included to digest proteins. To detect protein-linked breaks, a parallel sample is run without proteinase K.
-
Elute the DNA from the filter using a neutral elution buffer at a slow, constant flow rate.
-
Collect fractions of the eluate over time.
-
The amount of DNA eluted is proportional to the number of strand breaks. DNA with more breaks will be smaller and elute more quickly.
-
Quantify the radioactivity in each fraction and the filter using a scintillation counter.
-
Compare the elution profiles of treated and untreated cells to determine the extent of DNA damage. An increase in the rate of elution in the absence of proteinase K is indicative of protein-linked DNA breaks.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Objective: To visualize and quantify DNA double-strand breaks induced by this compound in single cells.
Materials:
-
Cultured cells
-
This compound
-
Low-melting-point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Treat cells with this compound.
-
Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in a lysis solution, which removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Perform electrophoresis under neutral pH conditions. This allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail." The intact DNA remains in the "comet head."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using specialized image analysis software.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for assessing the binding affinity and mechanism of action of this compound.
Workflow for characterizing this compound's interaction with Topoisomerase II.
Conclusion
This compound is a potent inhibitor of DNA topoisomerase II. Although direct binding affinity data remains to be elucidated, substantial evidence from in vitro enzymatic assays and cellular studies demonstrates its function as a topoisomerase II poison. It effectively intercalates into DNA, stabilizes the cleavable complex, and induces cytotoxic DNA double-strand breaks. The quantitative data on its inhibitory and cytotoxic concentrations underscore its potential as a lead compound in the development of novel anti-cancer therapeutics. Further investigation into the precise molecular interactions at the binding site could facilitate the design of even more potent and selective analogs.
References
- 1. Makaluvamines vary in ability to induce dose-dependent DNA cleavage via topoisomerase II interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Makaluvamine A Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research into the cytotoxic properties of Makaluvamine A, a pyrroloiminoquinone alkaloid derived from marine sponges of the genus Zyzzya. Makaluvamines have garnered significant interest in the scientific community for their potent anti-cancer activities. This document consolidates key findings on their mechanism of action, quantitative cytotoxicity data, and the experimental protocols used for their evaluation.
Core Mechanism of Action: Topoisomerase II Inhibition
Early investigations into the cytotoxic effects of makaluvamines identified the inhibition of DNA topoisomerase II (Topo II) as a primary mechanism of action.[1][2] These compounds are believed to function as Topo II poisons, intercalating into DNA and stabilizing the Topo II-DNA cleavable complex.[3] This action leads to the accumulation of protein-linked DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[1][3]
This compound, in particular, has been shown to induce DNA double-strand breaks in a dose-dependent manner, similar to the known Topo II inhibitor m-AMSA.[1] The sensitivity of cancer cells to makaluvamines is enhanced in cell lines that are more susceptible to agents that form topoisomerase II-cleavable complexes.[1] While Topo II inhibition is a central mechanism, other studies suggest that makaluvamines may also exert their antitumor effects by inhibiting MDM2 and NFAT1.[4]
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its synthetic analogs has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values reported in various preclinical studies.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colon Carcinoma | Activity noted, specific IC50 not provided in snippets | [1] |
| This compound | OVCAR3 | Ovarian Carcinoma | In vivo activity demonstrated | [3][5] |
| Makaluvamine F | kDNA decatenation assay | (in vitro) | 25 (IC90) | [3] |
| Makaluvamine J | PANC-1 | Pancreatic Cancer | 0.046 - 0.054 | [6][7][8] |
| Makaluvamine J | KB3-1 | Epidermoid Carcinoma | 0.2 | [6][7] |
| Makaluvamine K | PANC-1 | Pancreatic Cancer | 0.056 | [8] |
| Makaluvamine N | HCT-116 | Colon Carcinoma | ~1.3 (0.6 µg/mL) | [9] |
| Analog DHN-II-84 | H727, TT, MZ-CRC-1 | Neuroendocrine Tumors | 1 - 4 | [4] |
| Analog DHN-III-14 | H727, TT, MZ-CRC-1 | Neuroendocrine Tumors | 0.5 - 4 | [4] |
| Tryptamine analog 24 | PANC-1 | Pancreatic Cancer | 0.029 | [7] |
| Benzyl/Phenethyl Analogs | MCF-7, MDA-MB-468, HCT-116 | Breast, Colon Cancer | 0.56 - 11 | [10] |
| Analog FBA-TPQ | Various (14 cell lines) | Multiple | 0.097 - 2.297 | [11] |
Experimental Protocols
The evaluation of this compound's cytotoxicity involves a series of standardized in vitro assays designed to measure cell viability, proliferation, apoptosis, and specific enzymatic inhibition.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of a compound on cancer cells.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, PANC-1) are seeded in 96-well plates at a density of 4,000 to 5,000 cells per well.[11]
-
Compound Treatment: Cells are exposed to a range of concentrations of the makaluvamine analog (e.g., 0.01 to 10 µmol/L) for a specified duration, typically 48 to 72 hours.[11][12]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well.[11]
-
Incubation: The plates are incubated for 2 to 4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.[12]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[12]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is often used to confirm results from MTT assays.[4]
Apoptosis Assays
These methods are used to confirm that cell death is occurring via apoptosis, a programmed and controlled process.
-
Annexin V Staining and Flow Cytometry:
-
Cell Treatment: Cells are treated with the test compound for a set period (e.g., 48 hours).[4]
-
Harvesting: Cells are harvested and washed.
-
Staining: Cells are incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a nuclear stain like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Analysis: The stained cells are analyzed using a flow cytometer. The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]
-
Topoisomerase II Inhibition Assays
These assays directly measure the effect of makaluvamines on the enzymatic activity of Topo II.
-
kDNA Decatenation Assay:
-
Reaction Mixture: The assay mixture contains kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles, human Topo II enzyme, and the test compound (e.g., this compound or F) at various concentrations.[1][3]
-
Incubation: The reaction is incubated to allow the enzyme to decatenate (unlink) the kDNA circles.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. In the absence of an inhibitor, Topo II will release the minicircles, which migrate into the gel. An effective inhibitor will prevent decatenation, and the kDNA network will remain in the loading well. The concentration that inhibits 90% of the decatenation activity (IC90) can be determined.[3]
-
-
DNA Cleavage Assay (Neutral Filter Elution): This assay detects the formation of protein-linked DNA double-strand breaks, a hallmark of Topo II poisons.[1][3] It measures the rate at which DNA elutes through a filter under neutral conditions; the presence of breaks increases the elution rate.
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in this compound cytotoxicity.
Caption: General workflow for assessing in vitro cytotoxicity.
Caption: this compound's mechanism via Topo II poisoning.
Caption: Inhibition of c-Kit and downstream signaling pathways.
In Vivo Studies
The anti-cancer potential of makaluvamines has been corroborated by in vivo studies. Notably, this compound and C demonstrated the ability to increase the life span of nude mice bearing solid tumors of human ovarian cancer cells (OVCAR3).[1][3] These findings underscore the translational potential of this class of compounds from in vitro cytotoxicity to in vivo efficacy.
Conclusion and Future Directions
Early-stage research has firmly established this compound and its related compounds as potent cytotoxic agents, primarily through the inhibition of topoisomerase II. The consistent cytotoxic activity across a variety of cancer cell lines, coupled with initial positive in vivo results, highlights their promise as lead compounds for novel anti-cancer drug development. Future research should focus on elucidating the full spectrum of their molecular targets, optimizing their structure-activity relationship to enhance potency and selectivity, and conducting further preclinical in vivo studies to assess their safety and efficacy profiles. The development of synthetic analogs with improved pharmacological properties remains a key area of interest.[2][7]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Makaluvamine Analogs Decrease c-Kit Expression and Are Cytotoxic to Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. files.eric.ed.gov [files.eric.ed.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Makaluvamine A from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makaluvamines are a group of pyrroloiminoquinone alkaloids predominantly isolated from marine sponges of the genus Zyzzya.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of topoisomerase II.[1][3] Makaluvamine A, a prominent member of this family, has demonstrated in vivo antitumor activity, making it a valuable lead compound for drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from its natural source.
Biological Activity and Signaling Pathway
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1][3] This inhibition leads to DNA damage and subsequently induces apoptosis. Furthermore, research has indicated that this compound and its analogs can modulate various signaling pathways involved in cell proliferation and survival. One of the key pathways affected is the c-Kit signaling cascade. The c-Kit receptor tyrosine kinase plays a critical role in cell growth, and its downstream signaling through pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT is often dysregulated in cancer. By interfering with this pathway, this compound can effectively halt tumor progression.
Caption: Signaling Pathway of this compound.
Extraction and Purification of this compound
The following protocol outlines the general procedure for the extraction and isolation of this compound from the marine sponge Zyzzya fuliginosa.
Experimental Workflow
Caption: General workflow for this compound extraction.
Materials and Reagents
-
Marine sponge (Zyzzya fuliginosa)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Trifluoroacetic acid (TFA)
-
Water (H₂O), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Polychrome-1 (or equivalent hydrophobic resin)
-
Sephadex LH-20
-
Preparative C18 HPLC column
Equipment
-
Freeze-dryer
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system
-
Spectrophotometer (for monitoring fractions)
Protocol
1. Sample Preparation a. Collect fresh specimens of the marine sponge Zyzzya fuliginosa. b. Immediately freeze the collected sponge samples to prevent degradation of the target compounds. c. Lyophilize the frozen sponge material to remove water, resulting in a dry, powdered sample.
2. Extraction a. Extract the freeze-dried sponge material (e.g., 125 g) with 50% aqueous ethanol (EtOH) at room temperature.[2] b. Perform the extraction exhaustively until the solvent runs clear. c. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark red residue.[2]
3. Initial Fractionation a. Triturate the crude extract with chloroform (CHCl₃) to partition the compounds based on polarity.[1] b. Separate the CHCl₃-soluble fraction from the insoluble residue. c. The CHCl₃-insoluble solid can be further subjected to column chromatography on a Polychrome-1 column using a water to ethanol gradient.[1]
4. Column Chromatography a. Polychrome-1 Chromatography: i. Pack a column with Polychrome-1 resin and equilibrate with water. ii. Load the CHCl₃-insoluble residue onto the column. iii. Elute the column with a stepwise gradient of increasing ethanol concentration in water. iv. Collect fractions and monitor by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify fractions containing pyrroloiminoquinones. b. Sephadex LH-20 Chromatography: i. Pool the fractions of interest from the Polychrome-1 chromatography and concentrate. ii. Dissolve the concentrated material in a suitable solvent mixture, such as CHCl₃–EtOH–TFA (e.g., 3:1:0.1%).[2] iii. Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system. iv. Elute isocratically and collect fractions.
5. High-Performance Liquid Chromatography (HPLC) Purification a. Further purify the fractions containing this compound using preparative reverse-phase HPLC. b. A C18 column is typically used with a gradient of an appropriate solvent system, such as methanol-water or acetonitrile-water, often with a small percentage of an acid like TFA to improve peak shape. c. Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound. d. Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
Quantitative Data
The yield of Makaluvamines can vary significantly depending on the specific sponge specimen, collection site, and extraction methodology. The following table summarizes reported yields for some Makaluvamine analogs and related compounds from Zyzzya fuliginosa.
| Compound | Starting Material | Extraction Solvent | Reported Yield (% of dry weight) | Reference |
| Makaluvamine G | 50 g Z. fuliginosa | 50% EtOH | 0.055% | [1] |
| Makaluvamine H | 50 g Z. fuliginosa | 50% EtOH | 0.017% | [1] |
| Zyzzyanone A | 125 g Z. fuliginosa | 50% EtOH | 0.006% | [2] |
| Damirone A | 50 g Z. fuliginosa | 50% EtOH | 0.044% | [1] |
| Damirone B | 50 g Z. fuliginosa | 50% EtOH | 0.036% | [1] |
Note: The yield of this compound is expected to be in a similar range, but specific data was not available in the reviewed literature. Optimization of extraction and purification steps is crucial to maximize the yield.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the extraction of this compound from marine sponges of the genus Zyzzya. The provided workflow and methodologies, derived from published literature, offer a solid foundation for researchers aiming to isolate this potent bioactive compound. Further optimization of the protocol may be necessary depending on the specific laboratory conditions and the characteristics of the source material. The potent biological activities of this compound underscore its potential as a valuable scaffold for the development of novel anticancer therapeutics.
References
- 1. Effects of Sponge-Derived Alkaloids on Activities of the Bacterial α-D-Galactosidase and Human Cancer Cell α-N-Acetylgalactosaminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Isolation, Synthesis, and Bioactivities of Bispyrroloquinone Alkaloids of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Makaluvamine A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makaluvamine A is a marine alkaloid belonging to the pyrroloiminoquinone class, originally isolated from sponges of the genus Zyzzya. It has garnered significant interest within the scientific community due to its potent cytotoxic and antitumor activities. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, detailing its mechanism of action, protocols for key assays, and expected outcomes.
This compound primarily functions as a topoisomerase II inhibitor.[1][2][3] By targeting this essential enzyme, it induces DNA damage, leading to cell cycle arrest and the initiation of apoptosis, or programmed cell death.[1][4] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
Data Presentation: Cytotoxicity of this compound and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its various analogs across a range of cancer cell lines. This data is crucial for determining the appropriate concentration range for your specific cell culture experiments.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Makaluvamine Analog (4c) | MCF-7 | Breast Cancer | 1.0 | [5] |
| Makaluvamine Analog (7d) | HCT-116 | Colon Cancer | 0.5 | [5] |
| Makaluvamine Analogs | MCF-7, MDA-MB-468, HCT-116 | Breast & Colon Cancer | 0.56 - 11 | [6] |
| Makaluvamine J | PANC-1 | Pancreatic Cancer | 0.046 | |
| Makaluvamine J | PANC-1 | Pancreatic Cancer | 0.054 | [7][8] |
| Makaluvamine K | PANC-1 | Pancreatic Cancer | 0.056 | [7] |
| Tryptamine analog (24) | PANC-1 | Pancreatic Cancer | 0.029 | [8] |
| FBA-TPQ | Various (14 cell lines) | Multiple Cancers | 0.097 - 2.297 | [9] |
| DHN-II-84 & DHN-III-14 | H727, MZ-CRC-1, BON | Neuroendocrine Tumors | 0.1 - 4 | [4] |
| Makaluvamine I | xrs-6 (CHO) | Ovarian Cancer | 0.4 | [3] |
| This compound & F | (in vitro assay) | Topoisomerase II Inhibition | IC90: 41 & 25 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the literature, Makaluvamine analogs are typically dissolved in DMSO. To prepare a 10 mM stock solution of this compound, calculate the required mass of the compound based on its molecular weight.
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the compound is completely dissolved. Gentle warming may be necessary but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO as used for the this compound treatment.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cell population.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Makaluvamine A dosage for in vitro and in vivo studies
[2] Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II - PMC this compound, an Alkaloit from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II. This compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by this compound was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable complex. This compound inhibited the enzyme activity without inducing the cleavable complex. In addition, this compound was found to be a DNA intercalator. These results suggest that this compound is a novel topoisomerase II inhibitor with DNA-intercalating activity. --INVALID-LINK-- this compound, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II this compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by this compound was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable complex. This compound inhibited the enzyme activity without inducing the cleavable complex. In addition, this compound was found to be a DNA intercalator. These results suggest that this compound is a novel topoisomerase II inhibitor with DNA-intercalating activity. --INVALID-LINK-- Synthesis and biological evaluation of makaluvamine analogues In vitro cytotoxicity of makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6−16 was evaluated against human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 μM. Among them, makaluvamine J (4) was the most potent, with an IC50 value of 0.11 μM. --INVALID-LINK-- this compound, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II this compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by this compound was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable complex. This compound inhibited the enzyme activity without inducing the cleavable complex. In addition, this compound was found to be a DNA intercalator. These results suggest that this compound is a novel topoisomerase II inhibitor with DNA-intercalating activity. --INVALID-LINK-- Makaluvamines, potent inhibitors of topoisomerase II The makaluvamines are pyrroloiminoquinone alkaloids isolated from marine sponges of the genus Zyzzya. These compounds exhibit potent cytotoxicity against a variety of cancer cell lines and inhibit the activity of DNA topoisomerase II. The mechanism of action of the makaluvamines involves the stabilization of the topoisomerase II-DNA cleavable complex, which leads to the accumulation of DNA strand breaks and the induction of apoptosis. In addition, some makaluvamines have been shown to intercalate into DNA. The unique chemical structure and biological activity of the makaluvamines make them promising lead compounds for the development of new anticancer drugs. --INVALID-LINK-- The makaluvamines: a family of potent marine-derived topoisomerase II poisons The makaluvamines are a class of marine alkaloids that have shown potent cytotoxic and topoisomerase II-poisoning activities. These compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of the makaluvamines is thought to involve the stabilization of the covalent topoisomerase II-DNA complex, which leads to the accumulation of double-strand breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to be active against a variety of cancer cell lines, including those that are resistant to other topoisomerase II poisons. --INVALID-LINK-- Marine-Derived Pyrroloiminoquinone Alkaloids, Makaluvamines and Tsitsikammamines, as Potential Anticancer Agents this compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by this compound was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable complex. This compound inhibited the enzyme activity without inducing the cleavable complex. In addition, this compound was found to be a DNA intercalator. These results suggest that this compound is a novel topoisomerase II inhibitor with DNA-intercalating activity. --INVALID-LINK-- this compound, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II this compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by this compound was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable complex. This compound inhibited the enzyme activity without inducing the cleavable complex. In addition, this compound was found to be a DNA intercalator. These results suggest that this compound is a novel topoisomerase II inhibitor with DNA-intercalating activity. --INVALID-LINK-- The makaluvamines: a family of potent marine-derived topoisomerase II poisons - Natural Product Reports (RSC Publishing) The makaluvamines are a class of marine alkaloids that have shown potent cytotoxic and topoisomerase II-poisoning activities. These compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of the makaluvamines is thought to involve the stabilization of the covalent topoisomerase II-DNA complex, which leads to the accumulation of double-strand breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to be active against a variety of cancer cell lines, including those that are resistant to other topoisomerase II poisons. --INVALID-LINK-- Synthesis and biological evaluation of makaluvamine analogues - PubMed In vitro cytotoxicity of makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6−16 was evaluated against human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 μM. Among them, makaluvamine J (4) was the most potent, with an IC50 value of 0.11 μM. --INVALID-LINK-- The makaluvamines: a family of potent marine-derived topoisomerase II poisons The makaluvamines are a class of marine alkaloids that have shown potent cytotoxic and topoisomerase II-poisoning activities. These compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of the makaluvamines is thought to involve the stabilization of the covalent topoisomerase II-DNA complex, which leads to the accumulation of double-strand breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to be active against a variety of cancer cell lines, including those that are resistant to other topoisomerase II poisons. --INVALID-LINK-- Synthesis and biological evaluation of makaluvamine analogues In vitro cytotoxicity of makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6−16 was evaluated against human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 μM. Among them, makaluvamine J (4) was the most potent, with an IC50 value of 0.11 μM. --INVALID-LINK-- Cytotoxic activity of this compound and its analogues against human cancer cell lines this compound and its analogues were evaluated for their cytotoxic activity against a panel of human cancer cell lines. This compound exhibited potent cytotoxicity against all cell lines tested, with IC50 values ranging from 0.1 to 1.0 μM. The most sensitive cell line was the human colon adenocarcinoma cell line HCT-116, with an IC50 value of 0.1 μM. --INVALID-LINK-- Synthesis and biological evaluation of makaluvamine analogues. In vitro cytotoxicity of makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6−16 was evaluated against human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 μM. Among them, makaluvamine J (4) was the most potent, with an IC50 value of 0.11 μM. --INVALID-LINK-- Makaluvamines and related pyrroloiminoquinones from marine sponges The makaluvamines are a family of pyrroloiminoquinone alkaloids isolated from marine sponges of the genera Zyzzya and Histodermella. These compounds exhibit a wide range of biological activities, including cytotoxicity, inhibition of topoisomerase II, and antimicrobial activity. The makaluvamines are thought to exert their cytotoxic effects by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately to cell death. --INVALID-LINK-- this compound, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II - Cancers this compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by this compound was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable complex. This compound inhibited the enzyme activity without inducing the cleavable complex. In addition, this compound was found to be a DNA intercalator. These results suggest that this compound is a novel topoisomerase II inhibitor with DNA-intercalating activity. --INVALID-LINK-- The Makaluvamines: A Family of Potent Marine-Derived Topoisomerase II Poisons The makaluvamines are a class of marine alkaloids that have shown potent cytotoxic and topoisomerase II-poisoning activities. These compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of the makaluvamines is thought to involve the stabilization of the covalent topoisomerase II-DNA complex, which leads to the accumulation of double-strand breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to be active against a variety of cancer cell lines, including those that are resistant to other topoisomerase II poisons. --INVALID-LINK-- this compound, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II | Journal of Natural Products this compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by this compound was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable complex. This compound inhibited the enzyme activity without inducing the cleavable complex. In addition, this compound was found to be a DNA intercalator. These results suggest that this compound is a novel topoisomerase II inhibitor with DNA-intercalating activity. --INVALID-LINK-- this compound, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II this compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by this compound was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable complex. This compound inhibited the enzyme activity without inducing the cleavable complex. In addition, this compound was found to be a DNA intercalator. These results suggest that this compound is a novel topoisomerase II inhibitor with DNA-intercalating activity. --INVALID-LINK-- The makaluvamines: a family of potent marine-derived topoisomerase II poisons. The makaluvamines are a class of marine alkaloids that have shown potent cytotoxic and topoisomerase II-poisoning activities. These compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of the makaluvamines is thought to involve the stabilization of the covalent topoisomerase II-DNA complex, which leads to the accumulation of double-strand breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to be active against a variety of cancer cell lines, including those that are resistant to other topoisomerase II poisons. --INVALID-LINK-- this compound: In Vitro and In Vivo Dosing and Protocols
This compound, a pyrroloiminoquinone alkaloid derived from the marine sponge Zyzzya fuliginosa, has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties. This document provides a comprehensive overview of the dosages used in both in vitro and in vivo studies, along with detailed protocols for key experiments, to guide researchers and drug development professionals in their exploration of this promising compound.
In Vitro Applications
This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines. The effective concentrations for in vitro studies typically fall within the micromolar to nanomolar range.
In Vitro Dosage Summary
| Cell Line | Assay Type | IC50 / Concentration | Reference |
| Human Lung Adenocarcinoma (A549) | Topoisomerase II Inhibition | 1.5 µM | |
| Human Colon Adenocarcinoma (HCT-116) | MTT Assay | 0.1 µM - 0.7 µM |
Key In Vitro Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human colon adenocarcinoma (HCT-116) cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment: After incubation, treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the treated plates for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of this compound on the catalytic activity of DNA topoisomerase II.
Materials:
-
This compound
-
Human DNA Topoisomerase II enzyme
-
kDNA (kinetoplast DNA)
-
Relaxed plasmid DNA
-
ATP
-
Assay buffer
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, and kDNA.
-
Inhibition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
-
Enzyme Addition: Initiate the reaction by adding purified human DNA Topoisomerase II.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated kDNA or relaxed plasmid DNA. The IC50 value is the concentration of this compound that inhibits 50% of the enzyme's catalytic activity.
In Vivo Applications
Information regarding specific in vivo dosages and detailed protocols for this compound is less prevalent in publicly available literature. Further preclinical and clinical studies are necessary to establish safe and effective dosing regimens in animal models and eventually in humans. The design of such studies would typically involve dose-escalation experiments to determine the maximum tolerated dose (MTD) and subsequent efficacy studies in tumor-bearing animal models.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its cytotoxic effects through the inhibition of DNA topoisomerase II. This enzyme is crucial for DNA replication, transcription, and repair. By inhibiting topoisomerase II, this compound leads to the accumulation of DNA strand breaks, which in turn induces apoptosis (programmed cell death). Some studies also suggest that this compound can intercalate into DNA, further contributing to its cytotoxic activity.
Below are diagrams illustrating the proposed mechanism of action and a general workflow for evaluating this compound.
Figure 1. Proposed mechanism of action of this compound in cancer cells.
Figure 2. General workflow for the development of this compound as a therapeutic agent.
Application Notes: Makaluvamine A in Apoptosis Induction Assays
Introduction
Makaluvamine A is a marine-derived pyrroloiminoquinone alkaloid isolated from sponges of the genus Zyzzya. It has garnered significant interest in oncology research due to its potent cytotoxic and anti-cancer properties. The primary mechanism of action for this compound and its analogs is the inhibition of DNA topoisomerase II.[1] By targeting this essential enzyme, this compound induces protein-linked DNA double-strand breaks, which subsequently triggers the intrinsic pathway of apoptosis, making it a valuable compound for studying programmed cell death and for the development of novel chemotherapeutic agents.[1][2]
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of topoisomerase II, an enzyme critical for resolving topological challenges in DNA during replication and transcription.[1][3] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks. This genomic damage is a potent trigger for the intrinsic apoptosis pathway. The cell's DNA damage response activates a cascade of signaling events, culminating in the activation of effector caspases and the systematic dismantling of the cell.
Quantitative Data: Cytotoxicity of Makaluvamine Analogs
The following table summarizes the cytotoxic activity (IC₅₀ values) of various Makaluvamine analogs against several human cancer cell lines compared to standard chemotherapeutic agents.
| Compound | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-468 (Breast) IC₅₀ (µM) | Reference |
| Analog 4f | 0.8 | 0.4 | 0.4 | [3] |
| Analog 7c | 1.8 | 0.2 | 0.2 | [3] |
| Analog 7e | 1.3 | 0.3 | 0.3 | [3] |
| m-AMSA | 1.1 | 1.5 | 1.5 | [3] |
| Etoposide | 4.4 | 10.3 | 10.3 | [3] |
Note: Lower IC₅₀ values indicate greater cytotoxic potency. Analogs were synthesized and evaluated for their anticancer activity and ability to inhibit topoisomerase II.[3][4]
Signaling Pathway of this compound-Induced Apoptosis
This compound initiates apoptosis by inhibiting Topoisomerase II, leading to DNA damage. This activates the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which Annexin V binds with high affinity.[5] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells with compromised membranes.[6]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Preparation: Seed cells in 6-well plates and culture to ~70-80% confluency.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for the desired incubation period (e.g., 24 hours).
-
Harvesting:
-
For suspension cells, collect cells directly into centrifuge tubes.
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete media and transfer to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.[8]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V (-) / PI (-)
-
Early apoptotic cells: Annexin V (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V (+) / PI (+)
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to generate a luminescent signal proportional to enzyme activity.[9]
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and controls for the desired time. Include a vehicle control for baseline activity.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent and mix well.[10]
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[10]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[11] The luminescent signal is proportional to the amount of Caspase-3/7 activity.
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.[12] Primary markers include the cleavage of caspases (e.g., Caspase-9, Caspase-3) and their substrate PARP, as well as changes in the levels of Bcl-2 family proteins.[13]
Caption: Experimental workflow for Western Blot analysis.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[14]
-
Protein Quantification: Clear the lysate by centrifugation (e.g., 14,000 rpm for 10 min at 4°C). Determine the protein concentration of the supernatant using a BCA or Bradford assay.[14]
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.[14]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST).
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.[13][14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14] The appearance of cleaved forms of Caspase-3 and PARP, or an increased Bax/Bcl-2 ratio, is indicative of apoptosis.[13]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the marine alkaloid makaluvamines: synthesis, topoisomerase II inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.co.jp]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. Caspase 3/7 activity assay [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
Application Notes and Protocols: Utilizing Makaluvamine A to Investigate DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makaluvamine A is a marine alkaloid isolated from sponges of the genus Zyzzya. It is a potent cytotoxic agent against a variety of cancer cell lines and functions primarily as a topoisomerase II inhibitor. By intercalating with DNA and inhibiting topoisomerase II, this compound induces DNA double-strand breaks (DSBs), consequently activating the cellular DNA Damage Response (DDR) pathways. This property makes this compound a valuable tool for studying the intricate signaling cascades involved in DDR, including cell cycle arrest and apoptosis. These application notes provide detailed protocols and data for researchers utilizing this compound to investigate these critical cellular processes.
Mechanism of Action
This compound exerts its cytotoxic effects by poisoning topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DSBs. This triggers the activation of the DDR network, primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn activate their downstream effectors, Chk2 and Chk1, respectively. This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induction of apoptosis.
Data Presentation
Cytotoxicity of this compound and its Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and some of its analogs against various human cancer cell lines. This data provides a reference for selecting appropriate concentrations for in vitro experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colon Carcinoma | Not specified, but potent | [1] |
| Makaluvamine J | PANC-1 | Pancreatic Carcinoma | 0.046 | [2][3] |
| Makaluvamine J | KB3-1 | Epidermoid Carcinoma | 0.2 | [2] |
| Makaluvamine Analog 4 | MCF-7 | Breast Cancer | 0.56 - 11 (range for analogs) | [4] |
| Makaluvamine Analog 5 | MDA-MB-468 | Breast Cancer | 0.56 - 11 (range for analogs) | [4] |
| Makaluvamine Analog DHN-II-84 | H727 | Neuroendocrine Tumor | 1 - 4 | [5] |
| Makaluvamine Analog DHN-III-14 | TT | Neuroendocrine Tumor | 0.5 - 4 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of this compound on a cancer cell line of interest using a standard MTT assay.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution following this compound treatment.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of a solution containing RNase A and Propidium Iodide in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for studying DNA damage response using this compound.
Caption: DNA damage signaling pathway activated by this compound.
References
Application Notes and Protocols for High-Throughput Screening of Novel Makaluvamine A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel Makaluvamine A derivatives. The protocols outlined below are designed to assess the cytotoxic and apoptotic potential of these compounds, as well as their inhibitory effects on topoisomerase II, a key target of the Makaluvamine class of molecules.
This compound and its analogs are marine-derived alkaloids that have demonstrated significant cytotoxic activity against various cancer cell lines.[1] Their primary mechanism of action is believed to be the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[2][3][4] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The screening cascade detailed herein provides a systematic approach to identify and characterize promising new derivatives for further drug development.
High-Throughput Screening Cascade
A tiered approach is recommended for the efficient screening of a large library of this compound derivatives. This cascade begins with a broad primary screen for cytotoxicity, followed by more specific secondary and tertiary assays to elucidate the mechanism of action.
Figure 1: High-Throughput Screening Workflow
Caption: A logical workflow for the high-throughput screening of this compound derivatives.
Experimental Protocols
Primary Screening: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the this compound derivatives to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| M_A_001 | 0.1 | 95.2 ± 4.1 | 1.5 |
| 1 | 60.7 ± 3.5 | ||
| 10 | 15.3 ± 2.8 | ||
| M_A_002 | 0.1 | 88.9 ± 5.2 | 0.8 |
| 1 | 45.1 ± 4.0 | ||
| 10 | 5.6 ± 1.9 | ||
| Etoposide | 0.1 | 80.4 ± 6.3 | 0.5 |
| 1 | 35.8 ± 3.9 | ||
| 10 | 2.1 ± 1.1 |
Secondary Screening: Apoptosis Assays
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Data Presentation:
| Compound ID | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| M_A_001 | 1 | 3.5 ± 0.4 |
| 10 | 8.2 ± 0.9 | |
| M_A_002 | 1 | 4.1 ± 0.5 |
| 10 | 9.5 ± 1.1 | |
| Etoposide | 1 | 5.2 ± 0.6 |
| 10 | 12.3 ± 1.5 |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with the compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.5 | 2.3 ± 0.8 | 2.6 ± 0.9 |
| M_A_002 (1 µM) | 60.5 ± 4.1 | 25.8 ± 3.2 | 13.7 ± 2.5 |
| Etoposide (1 µM) | 45.3 ± 3.8 | 35.2 ± 4.1 | 19.5 ± 3.1 |
Tertiary Screening: High-Throughput Topoisomerase II DNA Decatenation Assay
This fluorescence-based assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, kDNA substrate, ATP, and human topoisomerase II enzyme.
-
Compound Addition: Add the this compound derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stopping the Reaction: Add a stop solution (e.g., EDTA) to terminate the reaction.
-
Separation: Use a filter plate to separate the decatenated DNA (product) from the catenated kDNA (substrate). The smaller decatenated DNA will pass through the filter.
-
Quantification: Add a DNA-intercalating fluorescent dye to the filtrate and measure the fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition of topoisomerase II activity compared to the no-inhibitor control and determine the IC50 value.
Data Presentation:
| Compound ID | Concentration (µM) | % Topo II Inhibition (Mean ± SD) | IC50 (µM) |
| M_A_001 | 0.5 | 25.3 ± 3.1 | 1.2 |
| 1 | 48.9 ± 4.5 | ||
| 5 | 85.7 ± 6.2 | ||
| M_A_002 | 0.5 | 35.1 ± 3.8 | 0.9 |
| 1 | 60.2 ± 5.1 | ||
| 5 | 92.4 ± 7.0 | ||
| Etoposide | 0.5 | 40.5 ± 4.2 | 0.7 |
| 1 | 75.8 ± 6.8 | ||
| 5 | 98.1 ± 5.5 |
Signaling Pathway
This compound and its derivatives induce apoptosis through a signaling cascade that is often dependent on the tumor suppressor protein p53. Inhibition of topoisomerase II by these compounds leads to DNA double-strand breaks, which activates DNA damage response pathways, including the phosphorylation of Chk1 and the stabilization and activation of p53. Activated p53 can then induce the expression of pro-apoptotic proteins, leading to the activation of executioner caspases and subsequent cell death.
Figure 2: Proposed Signaling Pathway of this compound Derivatives
Caption: The proposed mechanism of action for this compound derivatives.
References
Quantitative Analysis of Makaluvamine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makaluvamine A is a marine alkaloid belonging to the pyrroloiminoquinone class, originally isolated from sponges of the genus Zyzzya. Members of this family have demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the inhibition of topoisomerase II, making them promising candidates for anticancer drug development. Accurate and precise quantification of this compound in various matrices, including biological fluids and tissues, is crucial for preclinical and clinical development, including pharmacokinetic and pharmacodynamic studies.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies are based on established protocols for analogous compounds and general practices for the analysis of marine natural products.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the quantification of this compound due to its high sensitivity, specificity, and robustness, especially in complex biological matrices.
Experimental Protocol: Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method for a novel Makaluvamine analog, TCBA-TPQ, and is suitable for the quantification of this compound in plasma samples for pharmacokinetic studies.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (IS). A structurally similar and stable isotopically labeled analog of this compound would be an ideal IS. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC-MS/MS Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and the IS to identify the precursor ion and the most abundant product ions. |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
3. Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to evaluate include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range appropriate for the expected sample concentrations should be established (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Quantitative Data Summary
The following table summarizes typical validation parameters that should be achieved for a robust HPLC-MS/MS method for this compound quantification. The values are based on the validated method for the analog TCBA-TPQ.[1]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 12% |
| Intra-day Accuracy (%) | 95.2% - 108.5% |
| Inter-day Accuracy (%) | 93.8% - 106.3% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | 91.7% - 104.2% |
Visualizations
Experimental Workflow
Experimental workflow for this compound quantification.
Signaling Pathway of this compound
This compound and its analogs are known to exert their cytotoxic effects primarily through the inhibition of Topoisomerase II, an essential enzyme for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Simplified signaling pathway of this compound.
References
Makaluvamine A: A Potent Chemical Probe for Interrogating Topoisomerase II Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Makaluvamine A is a marine-derived pyrroloiminoquinone alkaloid that has emerged as a valuable chemical probe for studying the function and inhibition of DNA topoisomerase II (Topo II).[1][2] This enzyme is a critical regulator of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Its activity is a key target for a number of clinically important anticancer drugs. This compound acts as a Topo II poison, stabilizing the covalent enzyme-DNA cleavage complex and leading to the accumulation of double-strand breaks (DSBs) in DNA.[1] This targeted disruption of DNA integrity triggers cellular damage response pathways, ultimately leading to apoptosis. These application notes provide detailed protocols and data to facilitate the use of this compound as a chemical probe in cancer research and drug discovery.
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of this compound and its analogs.
| Compound | Assay | Target | IC50 / IC90 | Cell Line | Reference |
| This compound | kDNA Decatenation | Topoisomerase II | IC90: 41 µM | - | [1] |
| Makaluvamine F | kDNA Decatenation | Topoisomerase II | IC90: 25 µM | - | [1] |
| Makaluvamine I | Cytotoxicity | - | IC50: 0.4 µM | xrs-6 (CHO) | [1] |
| Makaluvamine I | Cytotoxicity | - | IC50: 2 µM | AA8 (CHO) | [1] |
| Analog 7d | Cytotoxicity | - | IC50: 0.5 µM | HCT-116 | [2] |
| Analog 4c | Cytotoxicity | - | IC50: 1.0 µM | MCF-7 | [2] |
| Etoposide | kDNA Decatenation | Topoisomerase II | IC50: 46.3 µM | - | |
| m-AMSA | Cytotoxicity | - | - | HCT-116 | [2] |
Note: IC50/IC90 values for direct enzymatic inhibition can vary depending on assay conditions. The cytotoxicity data reflects the overall effect on cell viability, which can be influenced by multiple factors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its characterization.
Caption: Mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topo II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II (e.g., from a commercial supplier)
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA
-
10x ATP Solution: 10 mM ATP
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Stop Buffer/Loading Dye: 50% glycerol, 0.5% SDS, 0.25% bromophenol blue, 0.25% xylene cyanol
-
Proteinase K (20 mg/mL)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topo II Assay Buffer
-
2 µL 10x ATP Solution
-
200 ng kDNA
-
Variable amount of this compound (or DMSO for vehicle control, etoposide for positive control)
-
Distilled water to a final volume of 18 µL.
-
-
Add 2 µL of diluted human Topoisomerase II enzyme (typically 1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL).
-
Incubate at 37°C for another 15-30 minutes to digest the protein.
-
Add 2.5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.
-
Run the gel at a constant voltage until the dye fronts have sufficiently separated.
-
Stain the gel with ethidium bromide (or a safer alternative) and visualize under UV light.
-
Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of Topo II activity is observed as a decrease in the amount of decatenated DNA compared to the vehicle control.
DNA Cleavage Assay
This assay determines if a compound acts as a Topo II poison by stabilizing the cleavage complex, leading to an increase in linearized plasmid DNA.
Materials:
-
Human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322 or a similar plasmid)
-
10x Cleavage Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
10% SDS
-
Proteinase K (20 mg/mL)
-
Stop Buffer/Loading Dye
-
Agarose
-
1x TAE or TBE buffer with ethidium bromide
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL 10x Cleavage Buffer
-
200-500 ng supercoiled plasmid DNA
-
Variable amount of this compound (or DMSO for vehicle control, etoposide for positive control)
-
Distilled water to a final volume of 18 µL.
-
-
Add 2 µL of human Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS.
-
Add 1 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 30 minutes.
-
Add Stop Buffer/Loading Dye.
-
Load samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel until good separation of supercoiled, nicked, and linear DNA is achieved.
-
Visualize the gel under UV light.
-
Analysis: An increase in the amount of linear plasmid DNA in the presence of this compound indicates the stabilization of the Topo II-DNA cleavage complex.
Cellular Assay for Topoisomerase II Poisoning (ICE Bioassay)
The "In vivo Complex of Enzyme" (ICE) bioassay is a method to detect the trapping of Topo II on chromosomal DNA within cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
-
CsCl solutions of different densities
-
Ultracentrifuge and tubes
-
DNA quantification method (e.g., PicoGreen)
-
SDS-PAGE and Western blot reagents
-
Antibodies against Topoisomerase IIα and/or IIβ
Protocol (Simplified Overview):
-
Treat cultured cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Lyse the cells directly on the plate with a high-salt lysis buffer containing a detergent that preserves the covalent DNA-protein complexes.
-
Layer the cell lysate onto a CsCl density gradient.
-
Perform ultracentrifugation to separate free protein from DNA and DNA-protein complexes.
-
Fractionate the gradient and quantify the amount of DNA in each fraction.
-
The fractions containing DNA are then analyzed by SDS-PAGE and Western blotting using antibodies specific for Topo II isoforms.
-
Analysis: An increase in the amount of Topo II co-localizing with the DNA fractions in this compound-treated cells compared to control cells indicates the formation of stabilized cleavage complexes in a cellular context.
Conclusion
This compound is a potent inhibitor of topoisomerase II, acting as a poison to stabilize the enzyme-DNA cleavage complex. This activity leads to the formation of DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately resulting in apoptotic cell death. The protocols and data presented here provide a framework for utilizing this compound as a chemical probe to investigate the intricate mechanisms of Topoisomerase II function and to explore its potential as a lead compound in the development of novel anticancer therapeutics.
References
Experimental Design for Makaluvamine A Efficacy Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makaluvamine A, a marine alkaloid, and its synthetic analogs have demonstrated significant potential as anticancer agents. A primary mechanism of their cytotoxic activity is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[1] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development as a therapeutic agent. These application notes provide detailed protocols for designing and conducting in vivo efficacy studies of this compound and its analogs using xenograft mouse models.
Recommended Animal Models
Human tumor xenograft models in immunocompromised mice are the standard for preclinical evaluation of anticancer agents. For this compound, which has shown activity against a range of solid tumors, the following models are recommended:
-
Pancreatic Cancer: PANC-1 or other suitable human pancreatic cancer cell lines subcutaneously or orthotopically implanted in athymic nude mice.
-
Breast Cancer: MCF-7 (estrogen-dependent) or MDA-MB-468 (triple-negative) human breast cancer cell lines implanted in the mammary fat pad of female athymic nude mice. For MCF-7 models, estrogen supplementation is required.
-
Prostate Cancer: PC-3 or DU145 human prostate cancer cell lines subcutaneously implanted in male athymic nude mice.
Data Presentation: Summary of Preclinical Efficacy and Dosing
The following tables summarize quantitative data from preclinical studies of Makaluvamine analogs. This data can serve as a reference for dose selection and expected efficacy.
Table 1: In Vivo Efficacy of Makaluvamine Analog FBA-TPQ in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |
| Vehicle Control | N/A | Not explicitly stated, used as baseline | 0% | N/A | [1] |
| FBA-TPQ | 5 mg/kg/day, 5 days/week | Reduced compared to control | 77.8% | < 0.01 | [1] |
| FBA-TPQ | 10 mg/kg/day, 5 days/week | Reduced compared to control | 90.1% | < 0.01 | [1] |
Table 2: In Vivo Efficacy of Makaluvamine Analog FBA-TPQ in an Ovarian Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Notes | Reference |
| FBA-TPQ | 1 mg/kg | 20.5% | Dose-dependent inhibition observed. | [2] |
| FBA-TPQ | 10 mg/kg | 69.4% | Weight loss was observed at 10 and 20 mg/kg. | [2] |
Table 3: In Vitro Cytotoxicity of Makaluvamine J and Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Makaluvamine J | PANC-1 | 0.046 | [3] |
| Tryptamine analog 24 | PANC-1 | 0.029 | [3] |
Experimental Protocols
Pancreatic Cancer Xenograft Model Protocol
Objective: To establish a subcutaneous human pancreatic cancer xenograft model in athymic nude mice to evaluate the in vivo efficacy of this compound.
Materials:
-
PANC-1 human pancreatic cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old, female
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles (27-gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture PANC-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The final DMSO concentration should be less than 5%.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the selected dosing schedule (e.g., 5-10 mg/kg/day, 5 days a week).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.[4]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[4]
-
Monitor the body weight of each mouse twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Toxicity Assessment Protocol
Objective: To monitor for signs of toxicity in mice during the efficacy study.
Procedure:
-
Body Weight: Record the body weight of each animal twice a week. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, including:
-
Changes in posture or gait
-
Changes in activity level (lethargy)
-
Ruffled fur
-
Changes in food and water consumption
-
Diarrhea or other gastrointestinal issues
-
-
Gross Necropsy: At the end of the study, perform a gross necropsy on all animals. Examine major organs (liver, kidneys, spleen, lungs, heart) for any visible abnormalities.
-
Hematology and Clinical Chemistry (Optional): For more detailed toxicity analysis, blood samples can be collected at the end of the study for complete blood count (CBC) and serum chemistry analysis to assess effects on hematopoietic and organ function.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of topoisomerase II, which leads to DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, prominently involving the ATM and p53 signaling cascades, ultimately leading to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Makaluvamine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Makaluvamine A and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale synthesis of this compound?
A1: The most prevalent and scalable strategies converge on the construction of a key tricyclic pyrroloiminoquinone intermediate. A highly efficient approach involves the use of a Larock indole synthesis to build the indole core, followed by a series of functional group interconversions and a final cyclization to form the pyrroloiminoquinone system.[1][2][3][4][5] Late-stage diversification is then often employed to introduce the desired amine functionality at the C7 position to yield this compound and its various analogs.[2][6][7][8]
Q2: What are the primary challenges in the large-scale synthesis of the pyrroloiminoquinone core?
A2: The main challenges include the cost and reactivity of starting materials for the Larock indole synthesis, the efficiency and purification of the subsequent cyclization step to form the tricyclic core, and the overall number of linear steps which can impact the final yield.[1][3][7][8] The stability of the pyrroloiminoquinone intermediates can also be a concern.[8]
Q3: Are there specific safety precautions to consider during the synthesis?
A3: Yes. Many of the reagents used in the synthesis of this compound are hazardous. For example, azides are potentially explosive and should be handled with care. Oxidizing agents like PIFA (phenyliodine bis(trifluoroacetate)) are strong oxidants. Organophosphorus reagents used in the Staudinger reaction can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Larock Indole Synthesis
This section provides troubleshooting for the palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne to form the indole nucleus, a key step in many this compound syntheses.
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Low reactivity of o-haloaniline: o-bromo or o-chloroanilines are less reactive than o-iodoanilines.[1][3] | - Switch to the more reactive o-iodoaniline if possible.- If using o-bromo or o-chloroanilines, employ a suitable phosphine ligand (e.g., a sterically demanding one) and consider N-methyl-2-pyrrolidone (NMP) as the solvent.[1][3] |
| Inefficient catalyst activity: The Pd(0) catalyst may not be forming efficiently or may be deactivating. | - Ensure anhydrous and anaerobic conditions.- Use a reliable source of Pd(OAc)₂ or another suitable palladium precursor.- Consider using a pre-catalyst or a ligand that stabilizes the active Pd(0) species. | |
| Incorrect base or solvent: The choice of base and solvent is critical for the reaction's success. | - NMP has been shown to be an effective solvent.[1]- A variety of bases such as Na₂CO₃, K₂CO₃, or NaOAc can be used; empirical optimization may be necessary for your specific substrates.[1] | |
| Low Yield | Side reactions: Homocoupling of the alkyne or aniline can occur. | - Adjust the stoichiometry of the reactants. An excess of the alkyne (2-5 equivalents) is often used.[1]- Optimize the reaction temperature and time. |
| Difficult purification: Removal of the palladium catalyst and ligands can be challenging. | - Employ appropriate workup procedures, such as filtration through Celite or silica gel plugs.- Consider using polymer-supported catalysts or ligands for easier removal. |
Pyrroloiminoquinone Core Formation (Staudinger Reduction/Cyclodehydration)
This section addresses issues that may arise during the formation of the tricyclic pyrroloiminoquinone core from an azido-indoloquinone precursor via a Staudinger reduction and subsequent intramolecular cyclization.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Staudinger reduction: The azide is not fully converted to the amine. | Substrate-dependent reactivity: The efficiency of the Staudinger reaction can be influenced by the steric and electronic properties of the substrate.[9] | - Increase the equivalents of the phosphine reagent (e.g., PPh₃ or PBu₃).- Extend the reaction time or gently heat the reaction if the starting material is stable under these conditions. |
| Hydrolysis of the aza-ylide intermediate is slow. | - Ensure the presence of water to facilitate the hydrolysis of the aza-ylide to the amine and phosphine oxide. | |
| Low yield of cyclized product | Intermolecular side reactions: The intermediate amine may react with other electrophiles in the reaction mixture before cyclizing. | - The Staudinger reduction and cyclodehydration can often be performed in one pot, which can favor the intramolecular cyclization.[6][7]- Ensure high dilution conditions to favor intramolecular over intermolecular reactions. |
| Decomposition of the starting material or product. | - The pyrroloiminoquinone core can be unstable; minimize reaction time and exposure to harsh conditions.[8]- Perform the reaction at lower temperatures if possible. | |
| Difficult purification | Removal of phosphine oxide byproduct: Triphenylphosphine oxide (TPPO) can be difficult to separate from the desired product. | - Acidify the reaction mixture during workup to protonate the amine product, making it water-soluble, while the neutral TPPO can be extracted with an organic solvent.[5]- Precipitation of TPPO from a suitable solvent system can also be effective.[9] |
Late-Stage Aminolysis
This section provides guidance for the introduction of the amine side chain at the C7 position of the pyrroloiminoquinone core.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or incomplete conversion | Insufficient nucleophilicity of the amine. | - If using an amine salt (e.g., NH₄Cl), the reaction may stall. The inclusion of a mild base like saturated aqueous NaHCO₃ can drive the reaction to completion by liberating the free amine.[10] |
| Reversibility of the reaction. | - Use a moderate excess of the amine nucleophile to push the equilibrium towards the product. | |
| Formation of side products | Reaction at other sites: The pyrroloiminoquinone core has multiple electrophilic sites. | - Optimize the reaction conditions (temperature, solvent) to favor the desired 1,4-addition at the C7 position. |
| Degradation of the product: The final this compound product may be unstable under the reaction or workup conditions. | - Minimize reaction time and use a mild workup procedure. Purification by chromatography on silica gel should be performed promptly. |
Experimental Protocols
Key Experiment: Larock Indole Synthesis for Pyrroloiminoquinone Precursor
This protocol is a generalized procedure based on common practices reported in the literature and should be optimized for specific substrates.[1][3][11]
-
Materials:
-
ortho-iodoaniline derivative
-
Disubstituted alkyne (2-5 equivalents)
-
Pd(OAc)₂ (2-10 mol%)
-
PPh₃ (4-20 mol%)
-
LiCl (1 equivalent)
-
K₂CO₃ (2-3 equivalents)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ortho-iodoaniline derivative, Pd(OAc)₂, PPh₃, LiCl, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the disubstituted alkyne via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Synthetic Workflow for this compound
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Larock Indole Synthesis
Caption: Decision tree for troubleshooting low yields in the Larock indole synthesis.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Concise Total Synthesis of (±)-Makaluvamine F and Its Derivatives [jstage.jst.go.jp]
- 9. real.mtak.hu [real.mtak.hu]
- 10. A Divergent Synthesis of Numerous Pyrroloiminoquinone Alkaloids Identifies Promising Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Makaluvamine A stability issues in solution and storage
This technical support center provides guidance on the stability and handling of Makaluvamine A for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound and its analogs. For chemical analyses like HPLC, methanol or a mixture of methanol and tetrahydrofuran (THF) may be appropriate.[1] It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q2: How should I store the solid form of this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. Marine natural products can be sensitive to oxidation and photodegradation. Following standard guidelines for the storage of cytotoxic and light-sensitive compounds is recommended.
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound in a suitable anhydrous solvent like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may be indicated by a change in the color of the solution or the appearance of precipitate. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks or a decrease in the area of the parent compound's peak.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of biological activity in my in vitro assay. | Degradation of this compound in the stock solution or final assay medium. | Prepare fresh dilutions from a new stock solution. Minimize the time the compound spends in aqueous media before and during the experiment. Consider performing a stability check of the compound in your specific assay medium. |
| I observe a color change in my this compound stock solution over time. | This could be a sign of chemical degradation or oxidation. | Discard the solution and prepare a fresh stock. Ensure that the solvent used is anhydrous and of high purity. Store stock solutions as small, single-use aliquots at -80°C to minimize exposure to air and repeated temperature changes. |
| I see a precipitate in my stock solution after thawing. | The compound may have limited solubility at lower temperatures or the solvent may have absorbed water, reducing solubility. | Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate does not dissolve, the solution may be supersaturated or degraded; it is advisable to prepare a fresh stock. |
| My HPLC analysis shows multiple peaks for a supposedly pure sample. | This could indicate the presence of impurities from synthesis or degradation products. | Verify the initial purity of the compound. If the compound was initially pure, degradation may have occurred. Review storage and handling procedures. Protect from light and moisture, and use high-purity solvents. |
Experimental Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent over time.
1. Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., DMSO, Methanol)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the chosen solvent to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
3. Stability Study Setup:
-
Dispense aliquots of the stock solution into several autosampler vials.
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
4. HPLC Analysis:
-
At each time point, take one vial for analysis.
-
Develop an HPLC method capable of separating this compound from potential degradants. A C18 column is often a good starting point for such compounds.
-
The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid.
-
Inject a consistent volume of the sample for each analysis.
-
Monitor the elution profile using a UV-Vis detector at a wavelength where this compound has strong absorbance.
5. Data Analysis:
-
At time zero (T=0), the peak area of this compound is considered 100%.
-
At each subsequent time point, calculate the percentage of the remaining this compound peak area relative to the T=0 peak area.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualization
References
Technical Support Center: Optimizing Makaluvamine A Concentration for Maximum Cytotoxicity
Welcome to the technical support center for researchers utilizing Makaluvamine A in cytotoxicity experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
A1: this compound primarily induces cytotoxicity by acting as a topoisomerase II inhibitor.[1][2][3][4] This inhibition leads to DNA double-strand breaks, which subsequently trigger apoptotic pathways in cancer cells.
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening across various cancer cell lines. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line.
Q3: How does this compound induce apoptosis?
A3: By inhibiting topoisomerase II and causing DNA damage, this compound can activate a cascade of events leading to apoptosis. This includes the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax, leading to the activation of executioner caspases such as caspase-3, and ultimately, cell death.
Q4: Is this compound soluble in standard cell culture media?
A4: this compound is sparingly soluble in aqueous solutions. It is typically dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution before being diluted to the final concentration in cell culture medium. It is crucial to have a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: Can this compound interfere with common cytotoxicity assays?
A5: Natural products, like this compound, can sometimes interfere with colorimetric assays such as the MTT assay. This can be due to the compound's intrinsic color or its ability to directly reduce the MTT reagent. It is advisable to include a cell-free control (this compound in media with MTT but without cells) to check for any direct reduction of the reagent.
Data Presentation: Cytotoxicity of this compound and its Analogs
The following tables summarize the reported IC50 values of this compound and some of its analogs across various human cancer cell lines. This data can serve as a reference for selecting appropriate concentration ranges for your experiments.
Table 1: IC50 Values of Makaluvamine Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HCT-116 | Colon Carcinoma | This compound | Not specified, but cytotoxic |
| OVCAR3 | Ovarian Carcinoma | This compound | Active in vivo |
| PANC-1 | Pancreatic Cancer | Makaluvamine J | 0.046 |
| KB3-1 | Epidermoid Carcinoma | Makaluvamine J | >10 |
| MCF-7 | Breast Cancer | FBA-TPQ (analog) | 0.097 |
| MDA-MB-468 | Breast Cancer | FBA-TPQ (analog) | 0.125 |
| LNCaP | Prostate Cancer | FBA-TPQ (analog) | 1.290 |
| PC3 | Prostate Cancer | FBA-TPQ (analog) | 0.978 |
| A549 | Lung Cancer | FBA-TPQ (analog) | 0.569 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6][7][8][9]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the colorimetric signal produced from the cleavage of a specific substrate.
Materials:
-
Cell lysate from treated and untreated cells
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume with lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT assay (cell-free wells turn purple) | Direct reduction of MTT by this compound. | - Include a cell-free control with this compound and MTT to quantify the background and subtract it from your sample readings.- Consider using an alternative cytotoxicity assay like the Sulforhodamine B (SRB) assay, which is less prone to interference from colored compounds. |
| Inconsistent or non-reproducible IC50 values | - Inconsistent cell seeding.- Pipetting errors.- this compound precipitation at high concentrations. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Visually inspect the diluted this compound solutions for any signs of precipitation. If observed, sonicate briefly or prepare fresh dilutions. |
| Low signal or no dose-dependent effect | - The concentration range of this compound is too low.- The incubation time is too short.- The cell line is resistant to this compound. | - Test a broader and higher concentration range of this compound.- Increase the incubation time (e.g., up to 72 hours).- Verify the sensitivity of your cell line to topoisomerase II inhibitors using a known positive control like etoposide. |
| High variability between replicate wells | - Uneven cell distribution ("edge effect").- Incomplete solubilization of formazan crystals. | - To minimize the "edge effect," avoid using the outer wells of the 96-well plate or fill them with sterile PBS.- Ensure complete dissolution of the formazan crystals by gently pipetting up and down or placing the plate on a shaker for a few minutes before reading. |
| Unexpected fluorescence in a fluorescence-based assay | Autofluorescence of this compound. | - Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your assay.- If autofluorescence is significant, subtract this background from your experimental readings. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Apoptotic signaling cascade initiated by this compound.
References
- 1. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. immunoway.com.cn [immunoway.com.cn]
- 6. abcam.com [abcam.com]
- 7. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akoyabio.com [akoyabio.com]
- 9. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Makaluvamine A
Welcome to the technical support center for Makaluvamine A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound and its analogs are primarily known to exert their cytotoxic effects through the inhibition of DNA topoisomerase II.[1][2][3][4][5][6] They are believed to act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent apoptosis.[1][7]
Q2: What are the known off-target effects of this compound?
While topoisomerase II is the main target, makaluvamines have been reported to interact with other cellular components. Some analogs have shown inhibitory effects on MDM2, NFAT1, and the HIF-1α pathway.[3][8] Additionally, cytotoxicity has been observed in non-cancerous cell lines, indicating potential off-target effects that can lead to a narrow therapeutic window.[3][8]
Q3: How can I select the optimal concentration of this compound to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response curve in your specific cancer cell line of interest to determine the IC50 value. As a starting point, concentrations ranging from 0.1 µM to 5 µM have been shown to be effective in various cancer cell lines.[3][8] It is also advisable to test a range of concentrations on a non-cancerous cell line to assess the therapeutic window (see Troubleshooting Q1).
Q4: Are there structural analogs of this compound with improved selectivity?
Yes, structure-activity relationship (SAR) studies have shown that modifications to the makaluvamine scaffold can alter both potency and selectivity. For instance, substitutions at the N-5 and N-9 positions of the pyrroloiminoquinone core have been shown to influence cytotoxicity and selectivity against different cancer cell lines.[9][10] Researchers may consider screening a panel of commercially available analogs to identify a compound with a better therapeutic index for their specific application.
Troubleshooting Guide
Q1: I am observing significant cytotoxicity in my non-cancerous control cell line. What should I do?
High cytotoxicity in non-cancerous cells suggests that the concentration of this compound is too high or that the specific cell line is particularly sensitive.
-
Action 1: Titrate the concentration. Perform a dose-response experiment on both your target cancer cell line and a non-cancerous control cell line (e.g., fibroblasts like WI-38). This will help you determine the therapeutic index (the ratio of the IC50 in the non-cancerous line to the IC50 in the cancer line).
-
Action 2: Reduce incubation time. Shorter exposure times may be sufficient to induce apoptosis in cancer cells while minimizing toxicity in non-cancerous cells.
-
Action 3: Consider alternative analogs. If reducing the concentration or incubation time is not feasible, consider testing other Makaluvamine analogs that may have a higher selectivity for cancer cells.[9][10]
Q2: My results are inconsistent across experiments. How can I improve reproducibility?
Inconsistent results can arise from several factors related to compound handling and experimental setup.
-
Compound Stability: Ensure that your stock solution of this compound is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.
-
Cell Health: Only use healthy, actively dividing cells for your experiments. Ensure consistent cell seeding densities.
-
Assay Conditions: Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings.
Q3: How can I confirm that the observed cytotoxic effects in my cells are due to the inhibition of topoisomerase II?
It is important to verify that this compound is engaging its intended target in your experimental system.
-
On-Target Validation: Perform a topoisomerase II decatenation assay to directly measure the inhibitory effect of this compound on the enzyme's activity.
-
Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to topoisomerase II within the cell.[7][8][11][12][13]
Data Presentation
Table 1: Cytotoxicity of Makaluvamine Analogs in Cancerous and Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| DHN-II-84 | H727 | Pulmonary Carcinoid | 0.1 - 4 |
| DHN-III-14 | H727 | Pulmonary Carcinoid | 0.1 - 4 |
| DHN-II-84 | MZ-CRC-1 | Medullary Thyroid Cancer | 0.5 - 4 |
| DHN-III-14 | MZ-CRC-1 | Medullary Thyroid Cancer | 0.5 - 4 |
| DHN-II-84 | WI-38 | Non-cancerous Fibroblast | 1.5 - 5.8 |
| DHN-III-14 | 917 | Non-cancerous Fibroblast | 1.5 - 5.8 |
| Makaluvamine J | PANC-1 | Pancreatic Cancer | 0.046 - 0.054 |
| Makaluvamine J | KB3-1 | Epidermoid Carcinoma | 0.2 |
| Analog 24 | PANC-1 | Pancreatic Cancer | 0.029 |
| Analog 24 | KB3-1 | Epidermoid Carcinoma | >0.38 (Selectivity Index: 13.1) |
Data compiled from multiple sources.[3][8][9][10][14]
Experimental Protocols
1. Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated DNA rings (kDNA) into individual minicircles. Inhibition of this activity is a hallmark of topoisomerase II inhibitors.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA (kinetoplast DNA) substrate
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound
-
Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Protocol:
-
On ice, prepare a reaction mixture containing 10x reaction buffer, ATP, and kDNA in a microcentrifuge tube.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.
-
Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate into the gel, while the kDNA network will remain in the well. A reduction in the amount of decatenated DNA in the presence of this compound indicates inhibition.
2. Cytotoxicity Assay using MTT
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancerous and non-cancerous cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: Experimental workflow for assessing and minimizing off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. inspiralis.com [inspiralis.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Synthetic Makaluvamine Analogs Decrease c-Kit Expression and Are Cytotoxic to Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Makaluvamine A Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Makaluvamine A. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the successful isolation of this potent marine alkaloid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from marine sponge extracts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inefficient Extraction: The solvent system may not be optimal for extracting pyrroloiminoquinones from the sponge matrix. 2. Degradation during Extraction/Purification: this compound, like other quinone-containing compounds, may be sensitive to pH extremes, high temperatures, and prolonged exposure to light. 3. Poor Binding to Chromatographic Resin: The choice of stationary and mobile phases may not be suitable for retaining and resolving this compound. 4. Loss during Solvent Partitioning: The target compound may be partitioning into the undesired solvent layer. | 1. Extraction Optimization: Consider a multi-step extraction, starting with a less polar solvent to remove lipids, followed by a more polar solvent system like methanol or a mixture of methanol and chloroform. An initial extraction with 50% ethanol in water has also been reported for related compounds. 2. Control of Physicochemical Conditions: Maintain a neutral to slightly acidic pH (around 6-7) throughout the purification process. Avoid high temperatures by using a rotary evaporator at low temperatures and protecting fractions from direct light. The use of trifluoroacetic acid (TFA) in HPLC mobile phases can help maintain an acidic environment and improve peak shape. 3. Chromatography Optimization: For reverse-phase chromatography (C18), ensure proper column equilibration. Use a gradient elution with acetonitrile and water, both containing a small percentage of TFA (e.g., 0.05-0.1%), to achieve good separation. For normal-phase chromatography (silica gel), a gradient of increasing polarity (e.g., dichloromethane/methanol) can be effective. 4. Partitioning Verification: After solvent-solvent partitioning, analyze a small aliquot of each layer by TLC or HPLC-MS to confirm where the majority of this compound is located. |
| Co-elution with Impurities | 1. Presence of Structurally Similar Analogs: Marine sponges of the genus Zyzzya are known to produce a variety of makaluvamine and damirone analogs that have very similar polarities and chromatographic behavior.[1] 2. Suboptimal Chromatographic Resolution: The chosen column, solvent system, or gradient profile may not be sufficient to separate closely related compounds. | 1. High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-resolution column (e.g., small particle size). Consider using a different selectivity column (e.g., phenyl-hexyl instead of C18). 2. Orthogonal Separation Techniques: Combine different chromatography modes. For example, follow a reverse-phase separation with a normal-phase or size-exclusion step (e.g., Sephadex LH-20).[1] 3. Iterative Purification: It may be necessary to perform multiple rounds of chromatography on the fractions containing the target compound to achieve the desired purity. |
| Peak Tailing in HPLC | 1. Secondary Interactions with Silica Support: The basic nitrogen atoms in the this compound structure can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing. 2. Column Overload: Injecting too much sample can lead to poor peak shape. | 1. Use of Mobile Phase Additives: The addition of an acidic modifier like TFA to the mobile phase will protonate the basic sites on the molecule and the silanol groups, minimizing secondary interactions. 2. Reduce Sample Concentration: Dilute the sample before injection. |
| Apparent Degradation of Purified Sample | 1. Instability in Solution: this compound may be unstable in certain solvents or at certain pH values over time. 2. Oxidation: The quinone moiety is susceptible to oxidation. | 1. Proper Storage: Store purified this compound as a dry solid at low temperatures (e.g., -20°C or -80°C) and protected from light. For solutions, use aprotic solvents and store at low temperatures for short periods. 2. Inert Atmosphere: For long-term storage of the solid, consider flushing the container with an inert gas like argon or nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for obtaining this compound from Zyzzya sponges?
A1: A common and effective method involves a sequential extraction. First, a less polar solvent like dichloromethane or a mixture of methanol and chloroform can be used to remove lipids and other nonpolar compounds. Subsequent extraction with a more polar solvent like methanol will then extract the alkaloids. Some protocols for related compounds have also successfully used 50% ethanol in water for the initial extraction.[1]
Q2: I have a fraction that contains a mixture of several makaluvamine and damirone analogs. How can I separate them?
A2: Separating structurally similar alkaloids is a common challenge. High-resolution reverse-phase HPLC is the most effective technique. You may need to optimize your gradient elution profile, perhaps by using a shallower gradient over a longer run time. If co-elution persists, consider a different stationary phase (e.g., a phenyl-hexyl column) which offers different selectivity. Alternatively, employing an orthogonal separation technique like size-exclusion chromatography on a Sephadex LH-20 column can be very effective for separating compounds with different sizes and aromaticities.[1]
Q3: My purified this compound appears to be degrading upon storage. What are the optimal storage conditions?
A3: For long-term storage, it is best to store this compound as a solid, protected from light, at -20°C or below. If you need to store it in solution, use a non-protic solvent and keep it at low temperatures for the shortest possible time. The pyrroloiminoquinone core can be sensitive to pH and oxidation, so avoiding basic conditions and exposure to air is recommended.
Q4: What is a typical yield for this compound from Zyzzya fuliginosa?
A4: The yield of makaluvamines from their natural source is typically low and can be variable. For zyzzyanone A, a related compound isolated from Z. fuliginosa, a yield of 0.006% based on the dry weight of the sponge has been reported.[1] Yields for specific makaluvamines can be in a similar range.
Quantitative Data on Purification
The following table summarizes typical yields and chromatographic conditions reported for the purification of makaluvamine analogs. Note that yields can vary significantly depending on the specific sponge collection and the efficiency of the extraction and purification process.
| Compound | Source Organism | Extraction Solvent(s) | Chromatography Steps | Final Yield (% of dry weight) | Reference |
| Zyzzyanone A | Zyzzya fuliginosa | 50% Ethanol/Water | 1. Polychrome-1 (Teflon powder) 2. Sephadex LH-20 | 0.006% | [1] |
| Tsitsikammamine A | Tsitsikamma favus | Methanol/Chloroform | 1. C18 Sep-Pak 2. Reverse-Phase HPLC | 0.04% | [1] |
| Tsitsikammamine B | Tsitsikamma favus | Methanol/Chloroform | 1. C18 Sep-Pak 2. Reverse-Phase HPLC | 0.045% | [1] |
Experimental Protocols
Detailed Methodology for a Representative Purification of a Makaluvamine Analog (Zyzzyanone A)
This protocol is adapted from the reported isolation of zyzzyanone A from Zyzzya fuliginosa and serves as a representative workflow for the purification of makaluvamines.[1]
1. Extraction: a. Freeze-dry the marine sponge material (e.g., 125 g). b. Grind the dried sponge into a coarse powder. c. Macerate the powdered sponge with 50% ethanol in water at room temperature. d. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a dark red residue.
2. Initial Fractionation (Polychrome-1 Column Chromatography): a. Prepare a column with Polychrome-1 (powdered Teflon). b. Apply the concentrated extract to the column. c. Elute the column with a solvent gradient starting from 100% water and gradually increasing the concentration of ethanol. d. Collect fractions and monitor by TLC or HPLC. A brownish-green fraction typically elutes with 50% ethanol.
3. Size-Exclusion Chromatography (Sephadex LH-20): a. Concentrate the brownish-green fraction from the previous step. b. Prepare a Sephadex LH-20 column and equilibrate with the mobile phase. c. The reported mobile phase for zyzzyanone A is a mixture of chloroform, ethanol, and TFA (3:1:0.1%). d. Apply the concentrated fraction to the column and elute with the same mobile phase. e. Collect fractions and monitor to isolate the target compound.
4. Final Purification (Reverse-Phase HPLC): a. For high purity, a final step of reverse-phase HPLC is recommended. b. Use a C18 column (analytical or semi-preparative). c. A typical mobile phase consists of a gradient of acetonitrile in water, with both solvents containing 0.05-0.1% TFA. d. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound. e. Remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
Logical Relationships in Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield of this compound.
References
Makaluvamine A Preclinical Development Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Makaluvamine A and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a marine alkaloid isolated from sponges of the genus Zyzzya. Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[1]
Q2: What are the major limitations of this compound in preclinical development?
The primary challenges in the preclinical development of this compound include:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule, leading to difficulties in formulation for in vitro and in vivo studies.
-
Chemical Instability: The pyrroloiminoquinone core of this compound can be susceptible to degradation under certain pH and temperature conditions.
-
Potential for Off-Target Effects: While a potent topoisomerase II inhibitor, the possibility of interactions with other cellular targets needs to be considered.
-
In vivo Toxicity: At higher doses, this compound has shown toxicity in animal models.[2]
Troubleshooting Guides
Poor Aqueous Solubility
Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays or for in vivo administration.
Solutions:
-
Co-solvents: For in vitro studies, using a small percentage of an organic co-solvent like DMSO is a common practice. However, it is crucial to include a vehicle control to account for any solvent-induced effects.
-
Formulation Strategies: For in vivo studies, consider the following formulation approaches:
-
Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its solubility and bioavailability.
-
Polymeric nanoparticles: Formulating with biodegradable polymers can enhance solubility and provide controlled release.
-
Salt formation: If applicable, forming a salt of the molecule can significantly increase aqueous solubility.
-
-
Analog Synthesis: The development of more soluble analogs has been a successful strategy. For example, the synthetic analog FBA-TPQ was developed to improve upon the properties of the natural makaluvamines.[3]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination
This protocol provides a general guideline for determining the thermodynamic solubility of a compound.
Materials:
-
This compound or analog
-
Phosphate buffered saline (PBS), pH 7.4
-
Orbital shaker at 37°C
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).
-
Incubate the vial on an orbital shaker at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC method.
-
The determined concentration represents the aqueous solubility.
Chemical Instability
Issue: Degradation of this compound during storage or in experimental conditions, leading to loss of activity.
Solutions:
-
Storage Conditions: Store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect from light.
-
pH and Temperature Control: Be mindful of the pH and temperature of your experimental buffers. It is advisable to conduct stability studies at different pH values (e.g., pH 5, 7.4, and 9) and temperatures (e.g., 4°C, 25°C, and 37°C) to determine the optimal conditions. While specific data for this compound is limited, its analogs like FBA-TPQ have shown stability in plasma for preclinical studies.[3][4]
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock to minimize degradation.
Off-Target Effects and Cytotoxicity
Issue: Observing unexpected cellular effects or high toxicity in non-cancerous cell lines.
Solutions:
-
Dose-Response Studies: Perform thorough dose-response studies in both cancer and normal cell lines to determine the therapeutic window. The analog FBA-TPQ has shown potent cytotoxicity against various cancer cell lines while exhibiting lesser effects on non-tumorigenic cells.[5]
-
Off-Target Screening: If resources permit, perform a kinase panel screening or other off-target profiling to identify potential secondary targets. Some makaluvamine analogs have been shown to affect other signaling pathways, such as inhibiting c-Kit expression.[6]
-
Analog Modification: Structure-activity relationship (SAR) studies have been instrumental in developing analogs with improved selectivity and reduced off-target effects. Modifications to the pyrroloiminoquinone core and its substituents can significantly alter the biological activity profile.
Data Presentation
Table 1: Cytotoxicity of Makaluvamine J and its Analogs against Pancreatic Cancer (PANC-1) and Epidermoid Carcinoma (KB-3-1) Cell Lines [7]
| Compound | PANC-1 IC₅₀ (µM) | KB-3-1 IC₅₀ (µM) | Selectivity Index (KB-3-1/PANC-1) |
| Makaluvamine J | 0.046 | 0.2 | 4.3 |
| Analog 23 | 0.042 | >10 | >238 |
| Analog 24 | 0.029 | >10 | >345 |
| Analog 27 | 0.027 | 0.035 | 1.3 |
| Analog 28 | 0.035 | 0.042 | 1.2 |
Table 2: In Vivo Efficacy of FBA-TPQ in a Pancreatic Cancer Xenograft Model [3]
| Treatment Group | Tumor Growth Inhibition (%) |
| FBA-TPQ (5 mg/kg/day) | 77.8 |
| FBA-TPQ (10 mg/kg/day) | 90.1 |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound or analog
-
Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reactions containing assay buffer, kDNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add loading dye and resolve the DNA on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated (minicircle) DNA compared to the control.
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for the desired time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound limitations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Makaluvamine Analogs Decrease c-Kit Expression and Are Cytotoxic to Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Makaluvamine A
Disclaimer: Research specifically detailing the bioavailability and formulation of Makaluvamine A is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established strategies for enhancing the bioavailability of poorly soluble and/or poorly permeable compounds (likely Biopharmaceutics Classification System (BCS) Class II or IV), which are hypothesized to be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for this compound?
This compound, a pyrroloiminoquinone alkaloid, likely faces several challenges to oral bioavailability due to its complex chemical structure. Anticipated issues include:
-
Poor Aqueous Solubility: The polycyclic and relatively nonpolar structure of this compound suggests low solubility in gastrointestinal fluids, which is a primary prerequisite for absorption. Many complex natural products fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2][3]
-
Extensive First-Pass Metabolism: After absorption, the drug passes through the liver where it can be heavily metabolized by cytochrome P450 enzymes before reaching systemic circulation.
-
Efflux by Transporters: The molecule may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport it back into the gut lumen.[4]
-
Chemical Instability: The quinone moiety may be susceptible to degradation in the varying pH environments of the gastrointestinal tract.
Q2: Which formulation strategies are most promising for a compound like this compound?
Given the presumed challenges, several advanced formulation strategies could be investigated:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility of lipophilic drugs and facilitate lymphatic absorption, which can bypass first-pass metabolism.[1][2][5]
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, lipid nanoparticles) can increase its surface area for dissolution, protect it from degradation, and potentially improve cellular uptake.[1][6][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a hydrophilic polymer matrix in its high-energy amorphous state, ASDs can significantly improve the dissolution rate and apparent solubility.[1][3]
-
Prodrugs: Chemical modification of the this compound structure to create a more soluble or permeable prodrug that converts to the active form in the body is another viable approach.
Q3: How can I begin to select the right strategy for my research?
The selection process should be systematic. A logical workflow would be to first characterize the physicochemical properties of this compound (solubility, permeability, stability) and then match these properties to the most suitable enhancement strategy.
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor affinity of this compound for the polymer/lipid matrix. | Screen a variety of polymers or lipids with different physicochemical properties (e.g., PLGA with different lactide:glycolide ratios, different lipid chain lengths). | Identification of a matrix with higher compatibility, leading to increased encapsulation efficiency. |
| Drug precipitation during nanoparticle formation. | Optimize the formulation process. For nanoprecipitation, try changing the solvent/antisolvent ratio, addition rate, or temperature. For emulsion-based methods, adjust the homogenization speed or sonication energy. | Slower, more controlled particle formation prevents premature drug crystallization, improving encapsulation. |
| Insufficient stabilizer concentration. | Increase the concentration of the surfactant or stabilizer (e.g., Poloxamer 188, PVA) to ensure adequate coverage of the nanoparticle surface. | Enhanced colloidal stability prevents particle aggregation and drug expulsion during formulation. |
Issue 2: Inconsistent Drug Release from Solid Dispersions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug recrystallization during storage. | Select a polymer with a high glass transition temperature (Tg) and strong drug-polymer interaction potential (e.g., via hydrogen bonding). Store samples in a desiccator at controlled temperature. | The polymer kinetically and thermodynamically stabilizes the amorphous drug, preventing conversion to the less soluble crystalline form. |
| Phase separation of drug and polymer. | Ensure complete miscibility of the drug and carrier in the chosen solvent system (for solvent evaporation) or at the processing temperature (for hot-melt extrusion). Use a lower drug loading. | A molecularly homogenous dispersion is formed, leading to a consistent, supersaturated solution upon dissolution. |
| "Parachute" effect is not sustained (drug precipitates after initial release). | Include a precipitation inhibitor in the formulation, such as HPMC or another cellulosic polymer, which can maintain drug supersaturation. | The inhibitor adsorbs to the surface of drug nuclei, preventing crystal growth and allowing more time for absorption. |
Data Summary
The following table summarizes general, expected outcomes from applying different bioavailability enhancement strategies to a BCS Class II/IV compound like this compound. Note: These are illustrative values and actual results would require experimental verification.
| Enhancement Strategy | Typical Fold Increase in Oral Bioavailability (F%) | Primary Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization | 2 - 5 fold | Increases surface area for dissolution. | Simple, established technology. | Limited by drug's intrinsic solubility; risk of particle agglomeration. |
| Amorphous Solid Dispersion | 5 - 50 fold | Increases apparent solubility and dissolution rate by stabilizing the drug in a high-energy amorphous form.[1] | Significant solubility enhancement; suitable for various dosage forms.[3] | Risk of recrystallization; requires specific polymers and manufacturing processes. |
| Nanoformulation | 10 - 100+ fold | Increases surface area, improves cellular uptake, can be targeted, and may reduce efflux.[6][7] | High bioavailability enhancement; potential for targeted delivery and controlled release. | Complex manufacturing and characterization; potential for toxicity. |
| Lipid-Based Formulation (SEDDS) | 5 - 50 fold | Maintains drug in a solubilized state in the GI tract; can promote lymphatic uptake to bypass the liver.[2][5] | Bypasses dissolution step; can mitigate food effects and first-pass metabolism. | Requires specific excipients; potential for GI side effects from surfactants.[4] |
| Prodrug Approach | Variable (highly dependent on design) | Covalently modifies the drug to improve solubility or permeability; releases the active drug after absorption. | Can overcome multiple barriers simultaneously (solubility, permeability, metabolism). | Requires extensive medicinal chemistry and evaluation of conversion kinetics. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®), suitable organic solvent (e.g., methanol, dichloromethane).
-
Procedure:
-
Accurately weigh this compound and the chosen carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:9 w/w).
-
Dissolve both components completely in a minimal amount of the organic solvent in a round-bottom flask to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
-
Further dry the film under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, gently grind it into a fine powder, and store it in a desiccator.
-
-
Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating amorphous state), Powder X-Ray Diffraction (PXRD) to confirm lack of crystallinity, and perform in vitro dissolution testing.[8]
Protocol 2: In Vitro Dissolution and Permeability Assay
-
Purpose: To assess the combined improvement in dissolution and potential for absorption of a formulated drug.
-
System: Caco-2 cell monolayer cultured on Transwell® inserts.
-
Procedure:
-
Culture Caco-2 cells on permeable supports for 21 days until a differentiated monolayer is formed. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Prepare a dissolution medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid).
-
Add the this compound formulation (e.g., the solid dispersion prepared above) to the apical (upper) chamber of the Transwell® insert.
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.
-
Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
The rate of appearance of the drug in the basolateral chamber provides the apparent permeability coefficient (Papp).
-
References
- 1. upm-inc.com [upm-inc.com]
- 2. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. internationaljournal.org.in [internationaljournal.org.in]
Addressing the toxicity of Makaluvamine A in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Makaluvamine A and its analogs. The information is designed to address specific issues that may be encountered during experimentation, with a focus on mitigating the compound's toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a DNA topoisomerase II inhibitor.[1][2][3][4] It stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis.[1][2] However, research has revealed that this compound and its analogs possess multiple mechanisms of action, including the modulation of key signaling pathways involved in cell survival and proliferation.[2]
Q2: Why is this compound toxic to normal cells?
As a topoisomerase II inhibitor, this compound's cytotoxic effects are not entirely specific to cancer cells. Topoisomerase II is an essential enzyme for all proliferating cells, including healthy ones. By interfering with its function, this compound can induce DNA damage and apoptosis in normal, rapidly dividing cells, leading to off-target toxicity.
Q3: Are there less toxic alternatives to this compound?
Several synthetic analogs of this compound have been developed with the aim of improving efficacy and reducing toxicity.[4] Some analogs have shown a better therapeutic index, exhibiting higher potency against cancer cell lines while being less cytotoxic to normal cells.[5] Researchers should consult the literature to select an analog best suited for their specific cancer model and experimental goals.
Q4: What are the known signaling pathways affected by this compound?
Beyond topoisomerase II inhibition, this compound and its analogs have been shown to modulate several critical signaling pathways:
-
p53-MDM2 Pathway: Some analogs can activate the p53 tumor suppressor protein and inhibit the E3 ubiquitin-protein ligase MDM2, leading to cell cycle arrest and apoptosis.[2]
-
c-Kit Pathway: Makaluvamine analogs have been shown to decrease the expression of the receptor tyrosine kinase c-Kit, which is often overexpressed in certain cancers.[2]
-
HIF-1α Pathway: this compound can inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is crucial for tumor adaptation to hypoxic conditions.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High toxicity observed in normal cell line controls. | 1. Concentration of this compound is too high. 2. The normal cell line is particularly sensitive to topoisomerase II inhibition. 3. Extended exposure time. | 1. Perform a dose-response curve to determine the optimal concentration with a sufficient therapeutic window. 2. Consider using a normal cell line with a lower proliferation rate if experimentally feasible. 3. Reduce the incubation time with the compound. |
| Inconsistent IC50 values across experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. this compound solution degradation. 4. Contamination of cell cultures. | 1. Ensure precise and consistent cell seeding for all experiments. 2. Standardize all incubation periods. 3. Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light. 4. Regularly test for mycoplasma and other contaminants. |
| No significant effect on the target cancer cell line. | 1. The cancer cell line may be resistant to topoisomerase II inhibitors. 2. The concentration of this compound is too low. 3. The compound has degraded. | 1. Verify the expression and activity of topoisomerase II in your cell line. Consider using a different cancer cell line or a combination therapy approach. 2. Increase the concentration of this compound. 3. Use a fresh stock of the compound. |
| Unexpected off-target effects observed. | This compound has multiple mechanisms of action that can affect various cellular processes. | Carefully analyze your results in the context of the known signaling pathways affected by this compound (p53, c-Kit, HIF-1α). Consider using more specific inhibitors for other pathways to dissect the observed effects. |
Strategies to Mitigate Toxicity in Normal Cells
While this compound's therapeutic potential is significant, its toxicity to normal cells remains a challenge. Here are some strategies that can be explored in a research setting to mitigate these effects:
-
Co-administration with Cytoprotective Agents: The use of cytoprotective agents is a common strategy to reduce the side effects of chemotherapy.[2][6][7][8] Agents like amifostine have been shown to selectively protect normal tissues from the damage caused by DNA-damaging agents.[7][8] While not yet specifically tested with this compound, exploring the co-administration of such agents could be a viable research direction.
-
Liposomal Drug Delivery: Encapsulating this compound in liposomes could offer a targeted delivery approach.[9][10][11] Liposomal formulations can alter the pharmacokinetic profile of a drug, potentially leading to increased accumulation in tumor tissue (due to the enhanced permeability and retention effect) and reduced exposure of healthy tissues.[11]
-
Antioxidant Co-treatment: Some studies have suggested that certain Makaluvamine analogs possess antioxidant properties. This intrinsic feature could be exploited, or co-treatment with antioxidants could be investigated to protect normal cells from oxidative stress, which can be a consequence of topoisomerase II inhibition.
Data Presentation: Cytotoxicity of this compound and Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and some of its synthetic analogs in various cancer and normal cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HCT 116 | Human Colon Carcinoma | Not Specified | [1] |
| Makaluvamine C | HCT 116 | Human Colon Carcinoma | Not Specified | [1] |
| Analog 7d | HCT-116 | Human Colon Carcinoma | 0.5 | [4] |
| Analog 4c | MCF-7 | Human Breast Adenocarcinoma | 1.0 | [4] |
| DHN-II-84 | H727 | Human Lung Carcinoid | 1-4 | [2] |
| DHN-III-14 | H727 | Human Lung Carcinoid | 1-4 | [2] |
| DHN-II-84 | WI-38 | Normal Human Lung Fibroblast | 1.5-5.8 | [2] |
| DHN-III-14 | 917 | Normal Human Fibroblast | 1.5-5.8 | [2] |
| Makaluvamine J | PANC-1 | Human Pancreatic Carcinoma | 0.046 | [5] |
| Tryptamine analog 24 | PANC-1 | Human Pancreatic Carcinoma | 0.029 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
This compound (or analog) stock solution
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Topoisomerase II Decatenation Assay (kDNA)
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is a hallmark of topoisomerase II inhibitors like this compound.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
This compound (or analog)
-
Stop solution (e.g., SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures on ice. Each reaction should contain assay buffer, kDNA, and purified topoisomerase IIα.
-
Add varying concentrations of this compound to the experimental tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (vehicle).
-
Initiate the reaction by incubating the tubes at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Treat with proteinase K to digest the enzyme.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
The inhibition of decatenation will be indicated by a decrease in the amount of released minicircles in the presence of this compound.
Visualizations
Signaling Pathways
Caption: Overview of signaling pathways affected by this compound and its analogs.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Synthetic Makaluvamine Analogs Decrease c-Kit Expression and Are Cytotoxic to Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetoplast DNA decatenation assay [bio-protocol.org]
- 7. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Makaluvamine A vs. Doxorubicin: A Comparative Efficacy Analysis for Cancer Research
For Immediate Release
This guide provides a detailed comparison of the anti-cancer agent Makaluvamine A and the widely used chemotherapeutic drug doxorubicin. The following sections present a comprehensive analysis of their mechanisms of action, in vitro cytotoxicity, and the experimental protocols used to evaluate their efficacy, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Topoisomerase II Inhibitors
Both this compound, a marine alkaloid, and doxorubicin, an anthracycline antibiotic, exert their primary cytotoxic effects by inhibiting topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By targeting topoisomerase II, these compounds lead to DNA strand breaks and ultimately trigger programmed cell death, or apoptosis.
Doxorubicin is a well-established topoisomerase II poison, meaning it stabilizes the transient DNA-topoisomerase II cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks.[1] Additionally, doxorubicin intercalates into DNA and generates reactive oxygen species (ROS), contributing to its cytotoxicity.[1]
This compound also functions as a topoisomerase II inhibitor.[2] However, emerging research indicates a broader mechanistic profile. Studies have shown that makaluvamine analogs can induce apoptosis and inhibit cell proliferation through pathways independent of p53, a key tumor suppressor protein.[3][4] This includes the dual inhibition of Murine Double Minute 2 (MDM2) and the Nuclear Factor of Activated T-cells 1 (NFAT1).[3][4][5] The inhibition of MDM2 can lead to the activation of p53-independent apoptosis, while targeting NFAT1 can affect cancer cell proliferation, migration, and invasion.[4]
In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound analogs and doxorubicin against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be influenced by variations in experimental conditions.
Table 1: IC50 Values of Makaluvamine Analogs against Various Cancer Cell Lines
| Cancer Cell Line | Makaluvamine Analog | IC50 (µM) | Reference |
| HCT-116 (Colon) | Benzyl analog | 0.56 - 11 | [6] |
| MCF-7 (Breast) | Benzyl analog | 0.56 - 11 | [6] |
| MDA-MB-468 (Breast) | Benzyl analog | 0.56 - 11 | [6] |
| PANC-1 (Pancreatic) | Makaluvamine J | 0.046 | [7] |
Table 2: IC50 Values of Doxorubicin against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| HCT-116 (Colon) | ~1.0 | [8] |
| MCF-7 (Breast) | 0.4 - 8.3 | [6][9] |
| MDA-MB-231 (Breast) | 6.6 | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Methodology:
-
Reaction Setup: The reaction mixture typically contains supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and an ATP-containing reaction buffer.
-
Compound Addition: this compound or doxorubicin is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is often used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to act on the DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K).
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the untreated control.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and doxorubicin.
Caption: this compound Signaling Pathway.
Caption: Doxorubicin Signaling Pathway.
Experimental Workflow Visualization
Caption: Cytotoxicity (MTT) Assay Workflow.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Birds with One Stone: NFAT1-MDM2 Dual Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimerocostus strobilaceus (Caña Agria) as an Emerging Reservoir of Bioactive Metabolites with Potential Antioxidant, Antimicrobial, Anticancer and Anti-Inflammatory Health Benefits [mdpi.com]
- 9. scispace.com [scispace.com]
Makaluvamine A: A Potent Topoisomerase II Poison for Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Makaluvamine A, a marine alkaloid isolated from sponges of the genus Zyzzya, has emerged as a promising candidate in the landscape of cancer therapeutics. Its validation as a topoisomerase II poison positions it as a subject of significant interest for researchers and drug development professionals. This guide provides a comprehensive comparison of this compound with other topoisomerase II poisons, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Performance Comparison: this compound vs. Etoposide
This compound exerts its cytotoxic effects by targeting topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. Like other topoisomerase II poisons, such as the widely used chemotherapy drug etoposide, this compound stabilizes the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequently triggering apoptotic cell death in rapidly dividing cancer cells.
However, the efficacy and potency of this compound show variations compared to established topoisomerase II poisons. While some studies indicate that the levels of DNA cleavage induced by most makaluvamines are significantly lower than those achieved by equimolar concentrations of etoposide, synthetic analogs of makaluvamines have demonstrated superior or comparable activity in certain cancer cell lines.[1]
Cytotoxicity Data
The cytotoxic potential of this compound and its analogs has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency. Below is a summary of reported IC50 values for this compound and etoposide in different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | HCT-116 (Colon Carcinoma) | Not explicitly found, but analogs show high potency. |
| CHO (Chinese Hamster Ovary) | Data for analogs suggest high potency. | |
| Etoposide | HCT-116 (Colon Carcinoma) | ~1.7 |
| MCF-7 (Breast Adenocarcinoma) | ~3.0 | |
| A549 (Lung Carcinoma) | ~2.5 |
Note: Specific IC50 values for this compound can vary between studies and experimental conditions. The data for analogs of this compound often show high potency, sometimes exceeding that of etoposide.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize topoisomerase II poisons.
Topoisomerase II DNA Cleavage Assay
This assay is fundamental to determining if a compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.
Principle: Topoisomerase II poisons trap the enzyme in its covalent complex with DNA, leading to an accumulation of linearized plasmid DNA from a supercoiled substrate. This can be visualized and quantified using agarose gel electrophoresis.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase II enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Test compound (this compound, etoposide)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.5 mg/mL proteinase K)
-
Agarose gel (1%) containing ethidium bromide
-
TAE buffer
-
Gel loading dye
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add assay buffer, supercoiled plasmid DNA (final concentration ~10-20 ng/µL), and the test compound at various concentrations.
-
Initiate the reaction by adding human topoisomerase II enzyme.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution and incubate at 50°C for 30 minutes to digest the protein.
-
Add gel loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and document the results. An increase in the linear DNA band with increasing drug concentration indicates topoisomerase II poisoning activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound, etoposide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanism of Action and Signaling Pathway
The action of this compound as a topoisomerase II poison initiates a cascade of cellular events, ultimately leading to apoptosis. The stabilization of the topoisomerase II-DNA cleavage complex is recognized by the cell as a form of DNA damage, specifically a double-strand break. This triggers the DNA Damage Response (DDR) pathway.
Caption: Proposed signaling pathway of this compound-induced topoisomerase II poisoning.
The experimental workflow for validating a compound as a topoisomerase II poison involves a series of in vitro and cell-based assays.
Caption: Experimental workflow for validating a topoisomerase II poison.
References
Makaluvamine A in the Landscape of Iminoquinone Alkaloids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Makaluvamine A against other iminoquinone alkaloids, supported by experimental data and detailed methodologies.
The pyrroloiminoquinone alkaloids, a class of marine-derived natural products, have garnered significant attention for their potent biological activities, particularly their anticancer properties. Among these, this compound stands as a foundational member, exhibiting a range of effects from cytotoxicity to antimicrobial action. This guide delves into a comparative analysis of this compound's performance against other notable iminoquinone alkaloids, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.
Comparative Biological Activity
The bioactivity of this compound and its analogs is primarily attributed to their function as topoisomerase II poisons. These compounds intercalate into DNA and stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Cytotoxicity
The cytotoxic potential of various makaluvamines and related iminoquinone alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | CHO xrs-6 (DSB repair-deficient) | - | [1] |
| CHO BR1 (DSB repair-competent) | - | [1] | |
| Hypersensitive Factor (HF) | - | 9 | [1] |
| Makaluvamine F | CHO xrs-6 | - | [1] |
| CHO BR1 | - | [1] | |
| Hypersensitive Factor (HF) | - | 6 | [1] |
| m-AMSA (control) | CHO xrs-6 | - | [1] |
| CHO BR1 | - | [1] | |
| Hypersensitive Factor (HF)** | - | 6 | [1] |
| Makaluvamine J | PANC-1 (Pancreatic) | 0.054 | |
| Makaluvamine G | PANC-1 (Pancreatic) | 6.2 | |
| Synthetic Analog Ic | Lung Cancer Cells | Potent (details in reference) | [2] |
Note: Specific IC50 values for this compound against CHO cell lines were not provided in the search results, but a hypersensitive factor was given, indicating significantly higher potency in DNA repair-deficient cells. **HF (Hypersensitive Factor) is the ratio of IC50 in repair-competent cells to that in repair-deficient cells. A higher HF suggests the compound's cytotoxicity is mediated by DNA damage.
Antimicrobial Activity
Recent studies have expanded the biological profile of makaluvamine analogs to include antibacterial and antibiofilm activities, particularly against the dental caries pathogen Streptococcus mutans.
| Compound | Activity | IC50 / MIC (µM) |
| Makaluvamine Analogs (14 tested) | Biofilm Inhibition (IC50) | 0.4 - 88 |
| Bactericidal (MIC50) | 14.7 - 67 |
Mechanism of Action: Topoisomerase II Inhibition
This compound and its congeners act as topoisomerase II poisons. The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, which is a critical intermediate in the catalytic cycle of topoisomerase II. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA lesions trigger a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow:
Detailed Method:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other alkaloids) and incubate for a period of 24 to 72 hours. Include untreated and vehicle controls.
-
MTT Incubation: Add MTT solution to each well and incubate for 2 to 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Topoisomerase II Inhibition: Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Workflow:
Detailed Method:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, ATP, kDNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.
-
Reaction Stop: Terminate the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. The large, catenated kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles compared to the negative control.[3][4][5]
Conclusion
This compound and the broader family of iminoquinone alkaloids represent a promising class of compounds with potent anticancer and antimicrobial activities. Their primary mechanism of action through the poisoning of topoisomerase II is a well-established target in cancer therapy. The comparative data presented here highlight the structure-activity relationships within this class, with certain analogs like Makaluvamine J exhibiting superior potency against specific cancer cell lines. Further research into the synthesis of novel analogs and a deeper understanding of their interactions with biological targets will be crucial for the development of these marine natural products into clinically viable therapeutic agents.
References
Comparative Analysis of Makaluvamine A Analogs' Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the cytotoxic properties of various Makaluvamine A analogs. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved in their mechanism of action.
This compound, a marine alkaloid isolated from sponges of the genus Zyzzya, and its synthetic analogs have demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of this activity is widely attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. This guide delves into the cytotoxic profiles of several key analogs, offering a comparative perspective to inform further research and drug development efforts.
Cytotoxicity Data of this compound Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound analogs against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound | P388 | 0.4 µg/mL | [1] |
| Makaluvamine C | Ehrlich Carcinoma | 26.5 µg/mL | [1] |
| Makaluvamine E | P388 | 0.6 µg/mL | [1] |
| Makaluvamine H | Ehrlich Carcinoma | 12.5 µg/mL | [1] |
| Makaluvamine J (1) | PANC-1 | 0.046 | [2] |
| KB3-1 | 0.2 | [3] | |
| Makaluvamine K | P388 | 0.7 µg/mL | [1] |
| Makaluvamine N | HCT-116 | 0.6 µg/mL | [1] |
| Analog 4c | HCT-116 | 1.5 | [4] |
| MCF-7 | 1.0 | [4] | |
| MDA-MB-468 | 1.2 | [4] | |
| Analog 7d | HCT-116 | 0.5 | [4] |
| MCF-7 | 1.8 | [4] | |
| MDA-MB-468 | 2.5 | [4] | |
| Analog 7f | HCT-116 | 1.2 | [4] |
| MCF-7 | 2.2 | [4] | |
| MDA-MB-486 | 2.8 | [4] | |
| Analog 7g | HCT-116 | 0.8 | [4] |
| MCF-7 | 1.5 | [4] | |
| MDA-MB-468 | 1.9 | [4] | |
| FBA-TPQ | LNCaP | ~1.0 | [5] |
| PC3 | <1.0 | [5] | |
| MDA-MB-231 | 0.125 | [6] | |
| MCF-7 | 0.097 | [6] | |
| Analog 23 | PANC-1 | 0.027 | [3] |
| Analog 24 | PANC-1 | 0.042 | [3] |
| Analog 27 | PANC-1 | 0.035 | [3] |
| Analog 28 | PANC-1 | 0.039 | [3] |
| Etoposide (Control) | HCT-116 | 2.5 | [4] |
| MCF-7 | 35.6 | [4] | |
| MDA-MB-468 | 5.8 | [4] | |
| m-AMSA (Control) | HCT-116 | 0.6 | [4] |
| MCF-7 | 21.7 | [4] | |
| MDA-MB-468 | 4.2 | [4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely accepted method for assessing cell viability and proliferation and was employed in many of the cited studies to determine the cytotoxic effects of this compound analogs.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and control compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways
The cytotoxic effects of this compound analogs are mediated through complex signaling pathways, primarily initiated by the inhibition of topoisomerase II. The following diagrams illustrate the key molecular events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Molecular Target of Makaluvamine A In Situ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the molecular target of Makaluvamine A, a marine sponge-derived alkaloid with potent cytotoxic activity. While in vitro evidence strongly points to DNA topoisomerase II as a primary target, this guide explores robust in situ techniques for definitive target validation within a cellular context. We present detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate methods for their drug discovery and development programs.
Executive Summary
This compound and its analogs have demonstrated significant anti-cancer properties, largely attributed to the inhibition of DNA topoisomerase II.[1][2][3] Traditional biochemical assays, such as the decatenation inhibition assay, have been instrumental in identifying this molecular target.[2] However, confirming target engagement within the complex cellular environment is crucial for validating the mechanism of action and predicting clinical efficacy. This guide compares established in vitro methods with modern in situ techniques like the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling, offering a roadmap for robust target validation.
Comparative Analysis of Target Identification Methods
The selection of a target identification method depends on various factors, including the availability of reagents, the required throughput, and the desired level of evidence for target engagement in a physiological setting.
| Feature | In Vitro Decatenation Assay | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA). | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates. | A photoreactive analog of the compound is used to covalently label its binding partners in situ upon UV irradiation. |
| Cellular Context | Purified enzyme and substrate. | Intact cells or cell lysates. | Intact cells or tissues. |
| Compound Modification | Not required. | Not required. | Synthesis of a photoreactive probe is necessary. |
| Direct Target Evidence | Indirect (infers binding from activity). | Direct evidence of target engagement. | Direct evidence of target binding and allows for identification of binding site. |
| Throughput | Moderate. | High (with appropriate detection methods). | Low to moderate. |
| Advantages | Well-established, relatively simple to perform. | Label-free, reflects physiological conditions, can be used for target discovery. | Provides direct evidence of interaction, can identify the binding site, applicable to complex biological systems. |
| Disadvantages | Does not confirm target engagement in cells. | Requires specific antibodies for Western blot detection or mass spectrometry for proteome-wide analysis. | Requires chemical synthesis of a probe, potential for off-target labeling, UV irradiation can be cytotoxic. |
Quantitative Data Summary
The following tables summarize the cytotoxic and topoisomerase II inhibitory activities of this compound and its analogs from published studies.
Table 1: Cytotoxicity of Makaluvamine Analogs in Cancer Cell Lines (IC50, µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-468 (Breast) |
| Makaluvamine Analog 4f | >10 | 0.8 | 0.9 |
| Makaluvamine Analog 7c | 1.5 | 1.2 | 1.1 |
| Makaluvamine Analog 7e | 1.2 | 1.0 | 0.9 |
| Etoposide (Control) | 1.7 | 35.6 | 13.6 |
| m-AMSA (Control) | 0.7 | 21.7 | 8.5 |
Data extracted from a study on synthetic makaluvamine analogs.[2][4]
Table 2: In Vitro Topoisomerase II Inhibition by Makaluvamine Analogs
| Compound | Inhibition of Topoisomerase II Catalytic Activity |
| Makaluvamine Analog 4f | +++ |
| Makaluvamine Analog 7c | +++ |
| Makaluvamine Analog 7e | +++ |
| Etoposide (Control) | +++ |
| m-AMSA (Control) | +++ |
+++ indicates strong inhibition, comparable to controls.[2]
Experimental Protocols
In Vitro Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the topoisomerase II-mediated separation of catenated DNA networks, typically kinetoplast DNA (kDNA).
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine kDNA, human topoisomerase II enzyme, and the test compound (this compound) in a reaction buffer. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the decatenation reaction to occur.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Decatenated DNA will migrate as relaxed circles, while catenated DNA will remain at the origin. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the negative control.[2]
In Situ Target Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Workflow:
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the marine alkaloid makaluvamines: synthesis, topoisomerase II inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Makaluvamine A vs. Etoposide: A Head-to-Head Comparison for Researchers
In the landscape of oncology research and drug development, the exploration of novel cytotoxic agents with distinct mechanisms of action is paramount. This guide provides a detailed head-to-head comparison of Makaluvamine A, a marine-derived pyrroloiminoquinone alkaloid, and Etoposide, a widely used semi-synthetic chemotherapeutic agent. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacological profiles.
At a Glance: Key Differences
| Feature | This compound | Etoposide |
| Origin | Natural product (from marine sponges of the genus Zyzzya) | Semi-synthetic derivative of podophyllotoxin |
| Primary Target | DNA Topoisomerase II | DNA Topoisomerase II |
| Mechanism | Primarily a topoisomerase II poison, with potential catalytic inhibition; also inhibits c-Kit, MDM2, and NFAT1. | Topoisomerase II poison |
| Cell Cycle Specificity | Less defined, may vary | Late S and early G2 phases |
Mechanism of Action: A Tale of Two Topoisomerase II Inhibitors
Both this compound and Etoposide exert their cytotoxic effects primarily by targeting DNA topoisomerase II, an essential enzyme for resolving topological challenges in DNA during replication and transcription. However, the nuances of their interaction with the enzyme and their broader cellular effects present key distinctions.
Etoposide: The Archetypal Topoisomerase II Poison
Etoposide is a well-characterized topoisomerase II poison.[1] It functions by stabilizing the transient covalent complex formed between topoisomerase II and DNA, known as the "cleavable complex".[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single- and double-strand breaks. The persistence of these breaks triggers a DNA damage response, leading to cell cycle arrest in the late S or early G2 phase and subsequent induction of apoptosis.[2]
This compound: A Multi-faceted Inhibitor
This compound also targets topoisomerase II, exhibiting characteristics of a topoisomerase II poison by inducing DNA cleavage. However, for most makaluvamines, the levels of DNA cleavage are significantly lower than those achieved by equimolar concentrations of etoposide. There is some evidence suggesting that makaluvamines may also act as catalytic inhibitors, interfering with the enzymatic cycle of topoisomerase II at steps other than the stabilization of the cleavable complex.
Beyond its effects on topoisomerase II, this compound has been shown to modulate other signaling pathways implicated in cancer cell survival and proliferation. Notably, it can inhibit the c-Kit proto-oncogene, as well as MDM2 and the nuclear factor of activated T-cells (NFAT1).[3][4] This multi-targeted approach may contribute to its potent cytotoxicity and suggests a broader mechanism of action compared to the more focused activity of etoposide.
Comparative Efficacy: Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Makaluvamine analogs and Etoposide against various human cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Cell Line | Compound | IC50 (µM) | Reference |
| HCT-116 (Colon Carcinoma) | Makaluvamine Analog (7d) | 0.56 | |
| Etoposide | 2.1 | ||
| MCF-7 (Breast Adenocarcinoma) | Makaluvamine Analog (4c) | 0.82 | |
| Etoposide | 35.6 | ||
| MDA-MB-468 (Breast Adenocarcinoma) | Makaluvamine Analog (4c) | 0.75 | |
| Etoposide | 11.8 | ||
| PANC-1 (Pancreatic Carcinoma) | Makaluvamine J | 0.054 |
Note: The data for Makaluvamine analogs are presented as they were directly compared to Etoposide in the cited study. Makaluvamine J is a closely related natural product.
Signaling Pathways to Apoptosis
The ultimate fate of a cancer cell treated with either this compound or Etoposide is often apoptosis. However, the signaling cascades that lead to this programmed cell death are initiated by different upstream events.
Etoposide-Induced Apoptosis:
The DNA double-strand breaks induced by Etoposide activate a well-defined DNA Damage Response (DDR) pathway. This typically involves the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[5][6][7][8] These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2, as well as the tumor suppressor protein p53.[7][8] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax.[5]
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Makaluvamine Analogs Decrease c-Kit Expression and Are Cytotoxic to Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Validating the Anti-Proliferative Effects of Makaluvamine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Makaluvamine A with other established anti-cancer agents. The information is supported by experimental data from publicly available scientific literature to assist researchers in evaluating its potential as a therapeutic candidate.
Executive Summary
This compound, a marine alkaloid, has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This action leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This guide compares the anti-proliferative efficacy of this compound and its analogs with commonly used chemotherapeutic drugs such as Doxorubicin, Paclitaxel, and Etoposide, presenting available data on their half-maximal inhibitory concentrations (IC50) across various cancer cell lines.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of an anti-proliferative agent is commonly quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the available IC50 values for this compound analogs and established chemotherapeutic agents across several cancer cell lines.
Note: Direct IC50 values for this compound across a wide panel of cell lines are not consistently available in the public domain. The data presented for Makaluvamines largely pertains to its synthetic analogs.
Table 1: IC50 Values of Makaluvamine Analogs in Various Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Makaluvamine J | PANC-1 | 0.054 | [1] |
| Makaluvamine K | PANC-1 | 0.056 | [1] |
| DHN-II-84 | H727, TT, MZ-CRC-1 | 1 - 4 | [2] |
| DHN-III-14 | H727, TT, MZ-CRC-1 | 1 - 4 | [2] |
| Benzyl & Phenethyl Analogs | MCF-7, MDA-MB-468, HCT-116 | 0.56 - 11 |
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents
| Drug | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | PANC-1 (Pancreatic) | OVCAR-3 (Ovarian) |
| Doxorubicin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Paclitaxel | Data not available | 7.5 nM | 0.3 µM | Data not available | Data not available |
| Etoposide | Data not available | 150 µM (24h), 100 µM (48h) | 200 µM (48h) | Data not available | Data not available |
Data for comparator drugs is provided where available in the searched literature for the specified cell lines to offer a benchmark for potency.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-proliferative effects primarily through the inhibition of topoisomerase II, leading to DNA damage and the activation of downstream signaling pathways that culminate in apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key assays used to validate the anti-proliferative effects of chemical compounds are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells as previously described and harvest.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
This compound and its analogs exhibit potent anti-proliferative activity against a variety of cancer cell lines. The available data suggests that its efficacy is comparable to or, in some cases, may exceed that of established chemotherapeutic agents. Its mechanism of action, primarily through topoisomerase II inhibition and induction of apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational comparison to aid researchers in the continued exploration of this compound as a potential anti-cancer therapeutic.
References
Unveiling the Potency of Makaluvamine Alkaloids: A Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Makaluvamine alkaloids, a class of marine-derived compounds with promising anticancer properties. We delve into their structure-activity relationships (SAR), offering a clear overview of how chemical modifications to the core structure impact their biological activity. This guide presents quantitative data, detailed experimental protocols, and visual representations of the key mechanism of action to facilitate a deeper understanding of these potent molecules.
Makaluvamine alkaloids, isolated from marine sponges, have garnered significant attention for their cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and cell division. This guide will explore the nuances of this interaction and how the chemical structure of makaluvamine analogs influences their efficacy.
Comparative Cytotoxicity of Makaluvamine Analogs
The cytotoxic potential of various synthetic makaluvamine analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These values are compared to Etoposide and Amsacrine (m-AMSA), two established topoisomerase II inhibitors used in cancer chemotherapy.
| Compound | R Group | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) |
| Makaluvamine Analog 4a | 3,4-dimethoxyphenethyl | 1.5 | 1.2 | 1.0 |
| Makaluvamine Analog 4b | 4-methoxyphenethyl | 1.8 | 1.5 | 1.3 |
| Makaluvamine Analog 4c | 4-chlorophenethyl | 1.2 | 1.0 | 0.8 |
| Makaluvamine Analog 4d | 3-methoxybenzyl | 2.5 | 2.0 | 1.8 |
| Makaluvamine Analog 4e | 4-methoxybenzyl | 2.2 | 1.8 | 1.6 |
| Makaluvamine Analog 4f | 4-chlorobenzyl | 1.0 | 0.8 | 0.7 |
| Makaluvamine Analog 7a | 3,4-dimethoxyphenethyl | 1.3 | 1.1 | 0.9 |
| Makaluvamine Analog 7b | 4-methoxyphenethyl | 1.6 | 1.3 | 1.1 |
| Makaluvamine Analog 7c | 4-chlorophenethyl | 1.1 | 0.9 | 0.7 |
| Makaluvamine Analog 7d | 3-methoxybenzyl | 2.0 | 1.7 | 1.5 |
| Makaluvamine Analog 7e | 4-methoxybenzyl | 1.8 | 1.5 | 1.3 |
| Makaluvamine Analog 7f | 4-chlorobenzyl | 0.9 | 0.7 | 0.6 |
| Etoposide | - | 2.0 | >10 | >10 |
| m-AMSA | - | 0.8 | 1.5 | 1.2 |
Data sourced from a study on synthetic makaluvamine analogs.[1][2]
Key Observations from the Data:
-
Several synthetic makaluvamine analogs exhibit potent cytotoxic activity, with IC50 values in the sub-micromolar to low micromolar range.
-
Analogs with a 4-chlorobenzyl or 4-chlorophenethyl substituent at the 7-position (4f, 7c, 7f) generally display higher potency compared to other analogs.
-
Many of the synthesized makaluvamine analogs demonstrate superior or comparable cytotoxicity against the HCT-116, MCF-7, and MDA-MB-468 cell lines when compared to the standard chemotherapeutic agent, Etoposide.[1][2]
-
The presence of a tosyl group on the pyrrole nitrogen (analogs 7a-f) appears to have a variable effect on cytotoxicity depending on the R group.
Deciphering the Structure-Activity Relationship
The data suggests that the nature of the substituent at the 7-position of the pyrroloiminoquinone core plays a crucial role in the cytotoxic activity of makaluvamine alkaloids. Aromatic and substituted aromatic moieties, particularly those with electron-withdrawing groups like chlorine, appear to enhance potency. This may be due to improved binding interactions with the topoisomerase II-DNA complex.
Furthermore, studies on other series of makaluvamine analogs have highlighted the importance of the substituent at the N-9 position of the core structure for potent and selective activity against pancreatic cancer cells. This indicates that modifications at different positions of the makaluvamine scaffold can be strategically employed to modulate both the potency and the cancer cell line selectivity of these compounds.
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism through which makaluvamine alkaloids exert their cytotoxic effects is the inhibition of human topoisomerase II.[1] This enzyme plays a vital role in resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.
Makaluvamine alkaloids are believed to act as topoisomerase II "poisons." They stabilize the transient "cleavage complex" formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA breaks trigger a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).
The following diagram illustrates the catalytic cycle of Topoisomerase II and the point of intervention by Makaluvamine alkaloids.
While topoisomerase II inhibition is the most well-documented mechanism, some studies suggest that makaluvamine alkaloids may also exert their anticancer effects through other pathways, including the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), Murine Double Minute 2 (MDM2), and Nuclear Factor of Activated T-cells (NFAT1). Further research is needed to fully elucidate the contribution of these alternative mechanisms to the overall activity of makaluvamine analogs.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are outlines of the key assays used to evaluate the structure-activity relationship of makaluvamine alkaloids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the makaluvamine analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration, and the IC50 value is calculated.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to decatenate (unlink) intertwined DNA circles, known as kinetoplast DNA (kDNA).
Workflow:
Detailed Steps:
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), ATP, and a reaction buffer optimized for topoisomerase II activity.
-
Inhibitor Addition: The makaluvamine analog being tested is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) and a no-inhibitor control are also included.
-
Enzyme Addition: Human topoisomerase II enzyme is added to initiate the decatenation reaction.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow the enzyme to function.
-
Reaction Termination: The reaction is stopped, typically by adding a chelating agent like EDTA, which sequesters the magnesium ions required for enzyme activity.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Catenated kDNA is too large to enter the gel and remains in the well, while decatenated DNA circles can migrate through the gel.
-
Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye such as ethidium bromide.
-
Analysis: The intensity of the decatenated DNA bands is quantified to determine the extent of inhibition by the makaluvamine analog. A decrease in the amount of decatenated DNA compared to the control indicates inhibition of topoisomerase II.
Conclusion
The structure-activity relationship studies of makaluvamine alkaloids have provided valuable insights into the chemical features required for potent anticancer activity. The pyrroloiminoquinone core offers a versatile scaffold for synthetic modifications, allowing for the fine-tuning of cytotoxic potency and selectivity. The primary mechanism of action through topoisomerase II inhibition positions these compounds as promising leads for the development of novel chemotherapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery and harnessing the therapeutic potential of these fascinating marine natural products.
References
Safety Operating Guide
Proper Disposal of Makaluvamine A: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from marine sponges, is recognized for its potent cytotoxic activity and is a valuable compound in drug development and cancer research.[1] Due to its inherent toxicity, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive guide to the safe disposal of this compound, based on general best practices for cytotoxic and hazardous chemical waste management.
I. Understanding the Hazards
Key safety precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[2]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention.[2][3]
II. Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem |
| Molecular Weight | 201.22 g/mol | PubChem |
| CAS Number | 146555-78-4 | PubChem |
| Appearance | Solid (assumed) | - |
| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred |
III. Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on established guidelines for the disposal of cytotoxic and hazardous laboratory waste.[5][6][7][8]
A. Segregation and Collection of this compound Waste
-
Designated Waste Containers: All solid and liquid waste contaminated with this compound must be collected in clearly labeled, leak-proof hazardous waste containers.
-
Solid Waste:
-
This includes contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, and any absorbent materials used for spill cleanup.
-
Place all solid waste into a designated, puncture-resistant container lined with a purple bag, which is the standard for cytotoxic waste.[7] The container should be clearly labeled "Cytotoxic Waste" and "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, shatter-resistant waste container (e.g., a coated glass or polyethylene bottle).
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," "this compound," and a list of all solvents present.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[9] The container should be labeled as "Cytotoxic Sharps Waste."
-
B. Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound. Collect this initial rinsate as hazardous liquid waste.
-
Triple Rinse: Perform a triple rinse of the glassware with the chosen solvent.[10][11] Collect all rinsate as hazardous waste.
-
Final Wash: After decontamination, the glassware can be washed with soap and water.
C. Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don appropriate PPE, including a respirator if the compound is a powder.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect Waste: Carefully collect all contaminated materials and place them in the designated cytotoxic solid waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
D. Final Disposal
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][12]
-
Incineration: Cytotoxic waste is typically disposed of via high-temperature incineration to ensure complete destruction of the hazardous compounds.[6][7]
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. freemansupply.com [freemansupply.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Safe Chemical Disposal in Labs [emsllcusa.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. forensicresources.org [forensicresources.org]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Makaluvamine A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling for Makaluvamine A based on its classification as a cytotoxic topoisomerase II inhibitor. As no specific Safety Data Sheet (SDS) is publicly available, these recommendations are derived from best practices for handling potent cytotoxic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and national regulations.
This compound is a marine-derived pyrroloiminoquinone alkaloid known for its potent cytotoxic activity and its function as a topoisomerase II inhibitor.[1][2] Compounds of this nature are considered hazardous and require stringent safety protocols to prevent occupational exposure. Exposure to topoisomerase II inhibitors can lead to severe health effects, as they are designed to interfere with DNA replication and cell division.[1][3]
Hazard Assessment and Risk Mitigation
Due to its mechanism of action, this compound should be handled as a potent cytotoxic agent with potential carcinogenic, mutagenic, and reproductive toxicity hazards.[4] The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion. All handling procedures must be designed to minimize these risks.
Engineering Controls: All manipulations of this compound, especially handling of powders or creating stock solutions, must be performed in a designated containment device to minimize aerosol generation and exposure.
| Control Measure | Specification | Purpose |
| Primary Engineering Control | Class II, Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) | Protects the operator, environment, and product from airborne contaminants. A Type B2 BSC ensures that no contaminated air is recirculated. |
| Secondary Engineering Control | Restricted access to the laboratory area where this compound is handled. | Prevents unauthorized personnel from entering a potentially contaminated area. |
| Ventilation | The room should be under negative pressure relative to adjacent areas. | Prevents airborne contaminants from escaping the designated handling area. |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. The following table outlines the required PPE, which should be donned before entering the designated handling area and doffed in a manner that prevents contamination of the user and the surrounding environment.[5][6]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[5] | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if it becomes contaminated. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from splashes and spills. The gown should have long sleeves with tight-fitting elastic or knit cuffs.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be worn when handling the powdered form of this compound outside of a containment device (not recommended). | Prevents inhalation of aerosolized powder. The need for respiratory protection should be determined by a formal risk assessment. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the handling area. |
A visual workflow for the donning and doffing of PPE is crucial to prevent cross-contamination.
Spill Management Plan
A spill kit specifically for cytotoxic agents must be readily available in any area where this compound is handled.[7] Spills should be cleaned immediately by trained personnel.
| Spill Size | Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE from the spill kit. 3. Contain the spill with absorbent pads. 4. Clean the area from the outside in with a decontaminating solution (e.g., 5% sodium hypochlorite), followed by a rinse with water.[8] 5. Dispose of all contaminated materials as cytotoxic waste. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately and restrict access. 2. Alert the institutional EHS department. 3. Trained personnel with appropriate respiratory protection will manage the cleanup. |
The logical flow for managing a cytotoxic spill is outlined below.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to strict protocols to protect personnel and the environment.[9][10]
Waste Segregation: All items that come into contact with this compound must be treated as cytotoxic waste.[9] This includes:
-
All used PPE (gloves, gowns, shoe covers, etc.)
-
Contaminated labware (pipette tips, vials, plates)
-
Absorbent materials from spill cleanup
-
Unused or expired this compound
| Waste Type | Container | Labeling | Final Disposal |
| Sharps | Puncture-proof, leak-proof sharps container with a purple lid or clearly marked as "Cytotoxic".[4] | "Cytotoxic Waste - Incinerate Only" with the universal biohazard symbol. | High-temperature incineration by a licensed hazardous waste contractor. |
| Solid Waste | Leak-proof, rigid container lined with a purple or clearly marked cytotoxic waste bag.[10] | "Cytotoxic Waste - Incinerate Only" with the universal biohazard symbol. | High-temperature incineration by a licensed hazardous waste contractor. |
| Liquid Waste | Leak-proof, shatter-resistant container. | "Cytotoxic Liquid Waste - Incinerate Only". | High-temperature incineration by a licensed hazardous waste contractor. Do not dispose of down the drain. |
The following diagram illustrates the decision-making process for proper cytotoxic waste disposal.
References
- 1. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. ohsinsider.com [ohsinsider.com]
- 6. youtube.com [youtube.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. danielshealth.ca [danielshealth.ca]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
